Elacestrant

Catalog No.
S007327
CAS No.
722533-56-4
M.F
C30H38N2O2
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elacestrant

CAS Number

722533-56-4

Product Name

Elacestrant

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N

SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Synonyms

(6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, elacestrant

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

The exact mass of the compound Elacestrant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Tetrahydronaphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quantitative Efficacy Data of Elacestrant in MCF-7 Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative findings from pivotal preclinical studies utilizing MCF-7 xenograft models.

Model Type / Characteristic Treatment Regimen Key Efficacy Results Citation
Subcutaneous MCF-7 Xenograft (ER+, endocrine-sensitive) Elacestrant (10-120 mg/kg, PO, daily) Dose-dependent tumor growth inhibition (TGI); Complete tumor stasis at higher doses (e.g., 30-120 mg/kg). [1] [2]
Subcutaneous MCF-7 Xenograft (ER+, endocrine-sensitive) This compound (20 mg/kg, SC) Significant tumor growth inhibition. [2]
Intracranial MCF-7 Xenograft (Brain Metastasis model) This compound (120 mg/kg, PO, daily) Prolonged survival; 41% (5/12) of mice survived to study end (day 54) vs. 0% in fulvestrant group. [3]
MCF-7 Xenograft (Head-to-head vs. Standards) This compound vs. Fulvestrant vs. Tamoxifen Superior tumor growth inhibition compared to fulvestrant and tamoxifen. [3]
MCF-7 Xenograft (Combination with Palbociclib) This compound + Palbociclib Greater tumor growth inhibition compared to either agent alone. [1]
MCF-7 Xenograft (Combination with Everolimus) This compound + Everolimus Enhanced anti-tumor efficacy versus monotherapy. [1]

Detailed Experimental Protocols

For replication and critical evaluation, the methodologies from key studies are detailed below.

In Vivo Tumor Growth Inhibition Study

This foundational protocol assesses the single-agent efficacy of this compound in a standard subcutaneous MCF-7 model [1] [2].

  • Cell Line & Host: Estrogen-sensitive MCF-7 human breast cancer cells.
  • Xenograft Establishment: Cells are implanted subcutaneously into immunocompromised female mice (e.g., athymic nude mice). Estrogen pellets are often implanted to support the growth of ER-dependent tumors.
  • Dosing Regimen: Once tumors reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at doses ranging from 10 mg/kg to 120 mg/kg. Control groups receive vehicle.
  • Endpoint Measurements:
    • Tumor Volume: Measured regularly via calipers and calculated using the formula: (length × width²)/2.
    • Tumor Growth Inhibition (TGI): Calculated as % TGI = [1 - (Tumor Volumetreatment/Tumor Volumecontrol)] × 100.
    • Tumor Stasis: Defined as a tumor volume that does not significantly increase from the start of treatment.
In Vivo Combination Therapy Study

This protocol evaluates the synergistic potential of this compound with other targeted agents [1].

  • Model: Similar to the single-agent study, using established MCF-7 xenografts.
  • Treatment Groups: Mice are randomized into several groups: vehicle control, this compound monotherapy, partner drug monotherapy (e.g., palbociclib or everolimus), and the combination group.
  • Dosing: Each drug is administered at its established sub-optimal or effective dose to detect enhanced efficacy in the combination arm. Dosing continues for the study duration (e.g., 4 weeks).
  • Endpoint Analysis: Tumor volumes are tracked, and the results are statistically compared between the combination group and each monotherapy group to demonstrate additive or synergistic effects.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through a multi-faceted mechanism in MCF-7 cells, which are diagrammed below.

G cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binding subcluster subcluster cluster_cytoplasm cluster_cytoplasm Proteasome Proteasome ER->Proteasome 2. Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocation & Dimerization This compound This compound This compound->ER 1. Competitive Binding TargetGene Target Gene Transcription (e.g., CCND1, PGR) ERE->TargetGene CellCycle Cell Cycle Progression TargetGene->CellCycle Proliferation Tumor Cell Proliferation CellCycle->Proliferation

This compound's mechanism: binding ER, inducing degradation, and inhibiting proliferative signaling.

The core mechanistic steps based on preclinical data are [1] [3] [2]:

  • ER Antagonism and Degradation: this compound competitively binds to the ER, inducing a conformational change that disrupts receptor dimerization and promotes its ubiquitination and subsequent degradation by the proteasome.
  • Inhibition of ER-Dependent Transcription: By degrading the ER and preventing its binding to DNA, this compound profoundly suppresses the transcription of estrogen-regulated genes critical for cell proliferation, such as Cyclin D1 (CCND1) and the Progesterone Receptor (PGR).
  • Cell Cycle Arrest: The downregulation of key cell cycle regulators leads to a halt in the G1/S phase transition, thereby inhibiting tumor cell proliferation.

Key Preclinical Differentiators

Beyond standard models, this compound has shown promise in challenging, clinically relevant scenarios.

  • Activity in ESR1 Mutant Models: this compound demonstrates significant anti-tumor activity in patient-derived xenograft (PDX) models harboring ESR1 mutations (Y537S, D538G), which are a common mechanism of resistance to aromatase inhibitors [1] [3].
  • Efficacy in CDK4/6 Inhibitor-Resistant Models: In models with acquired or de novo resistance to CDK4/6 inhibitors (e.g., palbociclib), tumor cells remain dependent on ER signaling. This compound effectively inhibits this ER-dependent growth, providing a rationale for its use post-CDK4/6 inhibitor therapy [4] [3].
  • Favorable Tissue-Selective Profile: Unlike tamoxifen, which has agonist effects in the endometrium, this compound demonstrated no agonist activity in an Ishikawa endometrial cell line assay, classifying it as a pure anti-estrogen in this context [3].

Conclusion

Preclinical data robustly supports this compound as a potent, orally bioavailable SERD with significant single-agent and combination activity in MCF-7 xenograft models. Its ability to degrade ER, inhibit downstream signaling, and show efficacy in models of resistance provided a strong rationale for its successful progression into clinical trials, culminating in its FDA approval for ER+, HER2-, ESR1-mutated advanced breast cancer.

References

Comprehensive Technical Guide: ESR1 Mutation-Mediated Resistance to Endocrine Therapy in Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

ESR1 mutations represent a critical mechanism of acquired resistance in hormone receptor-positive (HR+) breast cancer, particularly following aromatase inhibitor (AI) therapy. These gain-of-function mutations cluster predominantly in the estrogen receptor's ligand-binding domain (LBD), leading to constitutive, estrogen-independent ER activation that drives disease progression and therapeutic resistance. While virtually absent in treatment-naïve primary breast cancers (<1%), ESR1 mutations emerge in 20-40% of metastatic HR+ breast cancers following AI treatment, with incidence correlating with prior treatment exposure [1] [2]. Recent advances in liquid biopsy technologies have enabled sensitive detection of these mutations in circulating tumor DNA (ctDNA), facilitating monitoring of clonal evolution during treatment. The development of next-generation selective estrogen receptor degraders (SERDs) and complete estrogen receptor antagonists has created promising therapeutic avenues for targeting ESR1-mutant cancers, with recent clinical trials demonstrating significant progression-free survival benefits when implementing mutation-guided treatment strategies [3] [4] [5]. This whitepaper provides a comprehensive technical overview of ESR1 mutation biology, detection methodologies, therapeutic implications, and emerging research directions for scientific and drug development professionals.

Introduction to ESR1 Mutations and Endocrine Resistance

Estrogen receptor α (ERα), encoded by the ESR1 gene, serves as the central driver in approximately 70% of breast cancers, making endocrine therapy that targets ER signaling the cornerstone of treatment for HR+ disease [6] [7]. Endocrine therapies include selective estrogen receptor modulators (SERMs, e.g., tamoxifen), aromatase inhibitors (AIs, e.g., letrozole, anastrozole, exemestane) that suppress estrogen production, and selective estrogen receptor degraders (SERDs, e.g., fulvestrant) that promote ER degradation [7]. Despite initial efficacy, both de novo and acquired resistance remain substantial clinical challenges, with approximately 25% of early-stage patients and nearly all metastatic patients eventually developing resistance [6].

Epidemiology and Mutation Distribution

Prevalence Across Clinical Settings

The prevalence of ESR1 mutations varies dramatically based on disease stage, prior treatments, and detection methodology. The table below summarizes the frequency of ESR1 mutations across different clinical contexts, highlighting their association with treatment exposure and disease progression.

Table 1: Prevalence of ESR1 Mutations in Breast Cancer Clinical Settings

Clinical Setting Prevalence of ESR1 Mutations Key Determinants
Treatment-naïve primary breast cancer 0.5-1% [7] [2] Rare in absence of selective pressure
Early-stage disease after adjuvant AI 4-5% [1] Limited selective pressure
Metastatic disease after AI therapy 20-40% [1] [4] Duration and intensity of selective pressure
Visceral metastases Higher prevalence reported [8] Site-specific selective advantages
After neoadjuvant AI therapy Not common mechanism [8] Insufficient time for clonal expansion
Common ESR1 Mutation Types

ESR1 mutations demonstrate a characteristic distribution pattern, with specific amino acid substitutions conferring distinct functional consequences:

  • D538G: Most frequent mutation (approximately 40% of cases), associated with enhanced metastatic potential, particularly to the liver [1] [2]
  • Y537S: Second most common (approximately 20-25% of cases), confers greater resistance to estrogen deprivation and ER-targeted therapies [1]
  • Y537N, Y537C, L536H/R/P, E380Q: Less frequent but clinically relevant mutations [1]
  • Polyclonal mutations: Present in 20-70% of ESR1-mutant cases, reflecting tumor heterogeneity and parallel evolution [1]

The temporal emergence of ESR1 mutations follows a predictable pattern, with incidence increasing with the number of prior endocrine therapies. In the metastatic setting, approximately 50% of ESR1 mutations are detected during the first ctDNA monitoring cycle, highlighting the importance of longitudinal surveillance [5].

Molecular Mechanisms of Resistance

Structural and Functional Consequences

ESR1 mutations located in the LBD (specifically in helices 3, 11, and 12) induce profound structural alterations that stabilize ERα in an active conformation, fundamentally changing its functional properties:

  • Ligand-independent activation: Mutant ER exhibits constitutive transcriptional activity regardless of estrogen binding, rendering AIs ineffective [6] [7] [1]
  • Altered co-regulator recruitment: Enhanced binding to transcriptional coactivators (e.g., FOXA1, GREB1) and reduced association with corepressors [1]
  • Structural stabilization: Mutations in helix 12 (particularly Y537S) mimic the position of this helix when bound to agonists, stabilizing the active conformation [1]
  • Reduced protein turnover: Increased protein stability and resistance to proteasomal degradation, leading to ER accumulation [1]

The diagram below illustrates the key signaling pathways and therapeutic intervention points in ESR1-mutant breast cancer:

G Estrogen Estrogen WT_ER WT_ER Estrogen->WT_ER Binding AI AI AI->Estrogen Depletes Transcriptional_Program Transcriptional_Program WT_ER->Transcriptional_Program Activated by ligand Mutant_ER Mutant_ER Mutant_ER->Transcriptional_Program Constitutive activation RON_IGF1R_Signaling RON_IGF1R_Signaling Mutant_ER->RON_IGF1R_Signaling Hyperactivates Tumor_Growth Tumor_Growth Transcriptional_Program->Tumor_Growth Metastasis Metastasis Transcriptional_Program->Metastasis Coactivators Coactivators Coactivators->Transcriptional_Program Enhanced recruitment SERD SERD SERD->Mutant_ER Degrades/Dimerization block PI3K_Akt_mTOR PI3K_Akt_mTOR RON_IGF1R_Signaling->PI3K_Akt_mTOR Activates CDK4_6 CDK4_6 RON_IGF1R_Signaling->CDK4_6 Activates RON_Inhibitor RON_Inhibitor RON_Inhibitor->RON_IGF1R_Signaling Inhibits PI3K_Inhibitor PI3K_Inhibitor PI3K_Inhibitor->PI3K_Akt_mTOR Inhibits CDK4_6_Inhibitor CDK4_6_Inhibitor CDK4_6_Inhibitor->CDK4_6 Inhibits

ESR1 Mutation Signaling and Therapeutic Targeting: This diagram illustrates the constitutive activity of mutant ER and key resistance pathways, including RON/IGF-1R signaling and downstream effectors, with potential therapeutic intervention points.

Altered Transcriptional Programs and Metastatic Competence

Beyond constitutive activation, ESR1 mutations drive transcriptional reprogramming that enhances metastatic potential and promotes therapeutic resistance:

  • Altered gene expression profiles: ESR1-mutant cells exhibit distinct transcriptional programs compared to wild-type cells, with upregulation of genes involved in cell motility, invasion, and metastasis [1]
  • Enhanced metastatic capacity: Preclinical models demonstrate that ESR1 mutations (particularly D538G) promote metastasis to specific sites, especially the liver, through mechanisms that may involve Wnt signaling activation [1]
  • Microenvironment interactions: Mutant ER alters tumor-stromal interactions, potentially creating a permissive niche for metastatic growth [7]
Cross-talk with Resistance Pathways

ESR1 mutations engage in extensive cross-talk with other signaling pathways, creating a complex resistance network:

  • RON kinase hyperactivation: Proteomic kinome analyses reveal RON kinase hyperactivation in ESR1 Y537S mutant cells, promoting metastasis and therapeutic resistance [10]
  • IGF-1R signaling: Upregulation of IGF-1R pathway contributes to endocrine resistance, with RON and IGF-1R demonstrating functional interaction in mutant ESR1 models [10]
  • PI3K-Akt-mTOR pathway: Constitutive ER activity synergizes with PI3K signaling, creating a feed-forward loop that drives proliferation and survival [1]
  • CDK4/6-RB-E2F axis: ESR1 mutations can promote cell cycle progression independent of conventional cyclin regulation [1]

Detection Methodologies and Experimental Protocols

Sample Types and Considerations

Detection of ESR1 mutations requires careful consideration of sample sources, each with distinct advantages and limitations:

  • Tissue biopsies: Traditional approach but limited by invasiveness, tumor heterogeneity, and inability for serial monitoring [9]
  • Liquid biopsies (ctDNA): Enables non-invasive serial monitoring, captures tumor heterogeneity, and facilitates early detection of emerging mutations [9] [2]
  • Circulating tumor cells (CTCs): Provides intact cells for functional analyses but technically challenging [1]

Liquid biopsy has emerged as the preferred method for ESR1 mutation monitoring due to its non-invasive nature and ability to capture the clonal heterogeneity of metastatic disease, with ctDNA analysis now incorporated into clinical trial designs and emerging as a diagnostic standard for ESR1 mutation testing [2] [4].

Detection Technologies and Performance Characteristics

Table 2: Technical Approaches for ESR1 Mutation Detection

Methodology Sensitivity Key Advantages Limitations Best Applications
Enhanced-ice-COLD-PCR + NGS/ddPCR 0.01% VAF [9] Extreme sensitivity, 100-fold enrichment Complex optimization, specialized expertise Minimal residual disease, early emergence detection
Droplet digital PCR (ddPCR) 0.1% VAF [1] [2] High sensitivity, absolute quantification, clinical implementation Limited multiplexing, predefined targets Clinical monitoring, validation
Next-generation sequencing (NGS) 1-5% VAF (standard); 0.1% VAF (enhanced) [2] Comprehensive, detects novel variants, multiplexing Lower sensitivity without enrichment, bioinformatics complexity Discovery, heterogeneous samples
Sanger sequencing 10-20% VAF [9] Low cost, simple interpretation Poor sensitivity, qualitative High tumor purity samples
Detailed Experimental Protocol: Enhanced-ice-COLD-PCR for ESR1 Mutation Enrichment

For researchers requiring high-sensitivity ESR1 mutation detection, the Enhanced-ice-COLD-PCR (E-ice-COLD-PCR) protocol provides exceptional sensitivity down to 0.01% variant allele frequency (VAF) [9]:

  • Primer Design: Design primers flanking ESR1 codons 536-538 (hotspot region)
  • Blocking Oligonucleotide: Create a partially overlapping oligonucleotide blocker with:
    • Locked nucleic acid (LNA)-modified nucleotides at putative mutant codons
    • 3'-end phosphate group to block extension
    • Optimal melting temperature differential: ~81.7°C for wild-type vs. ~77.2°C for mutant sequences
  • PCR Conditions:
    • Critical denaturing temperature (Tc): Precisely optimized for wild-type sequence denaturation
    • Blocker concentration: 80 nM determined optimal for Y537S enrichment [9]
    • Reaction composition: Standard PCR reagents with addition of LNA blocker
  • Post-enrichment Analysis:
    • ddPCR: Using mutation-specific fluorescent probes for absolute quantification
    • NGS: For comprehensive mutation profiling and detection of polyclonal mutations
  • Validation:
    • Serial dilutions of mutant DNA in wild-type background (0.005%-10%)
    • Negative controls: ESR1 wild-type cell lines (e.g., SW480 colorectal cancer cells)
    • Reproducibility assessment: Duplicate or triplicate runs

This protocol achieves 100-fold enrichment of mutant alleles, enabling detection of mutations present at frequencies as low as 0.01% in the original sample [9]. The approach is particularly valuable for monitoring minimal residual disease and detecting emerging resistance mutations during therapy.

Clinical Validation and Implementation

For clinical implementation, ESR1 mutation testing requires careful validation:

  • Analytical validation: Establish sensitivity, specificity, reproducibility, and limit of detection using reference materials
  • Clinical validation: Demonstrate prognostic and predictive value in relevant patient populations
  • Quality control: Implement controls for pre-analytical (sample collection, storage), analytical (assay performance), and post-analytical (interpretation) phases
  • Reporting: Include VAF, specific mutations detected, and clinical interpretation based on evidence

The HS2-Mamma-LIQ assay exemplifies a validated clinical approach, demonstrating detection sensitivity to 0.1% VAF for ESR1 mutations in ctDNA while simultaneously assessing other relevant biomarkers (PIK3CA, AKT1, ERBB2, BRCA1/2, TP53) to capture co-mutation patterns [2].

Therapeutic Strategies and Clinical Trial Evidence

Current Treatment Approaches

Therapeutic strategies for ESR1-mutant breast cancer have evolved significantly, with several approaches demonstrating clinical utility:

  • Next-generation SERDs: Camizestrant and elacestrant show superior efficacy against ESR1 mutations compared to older SERDs like fulvestrant [3] [4] [5]
  • Combination therapies: SERDs combined with CDK4/6 inhibitors to overcome compensatory resistance mechanisms [1] [4]
  • Dose optimization: Higher doses of fulvestrant may partially overcome mutant ER activity, though with limited efficacy [1]
  • Pathway-targeted combinations: PI3K, mTOR, or RON inhibitors with endocrine therapy to target resistance networks [1] [10]
Landmark Clinical Trial: SERENA-6

The SERENA-6 phase III trial represents a paradigm shift in managing ESR1-mutant advanced breast cancer, demonstrating the benefit of early intervention upon mutation detection [3] [4] [5]:

  • Study Design: Double-blind, randomized trial enrolling 3,256 patients with HR+/HER2- advanced breast cancer stable on first-line AI + CDK4/6 inhibitor for ≥6 months
  • Intervention: ctDNA monitoring every 2-3 months with randomisation upon ESR1 mutation detection to:
    • Switch to camizestrant (75mg daily) + continued CDK4/6 inhibitor + placebo
    • Continue AI + CDK4/6 inhibitor + placebo
  • Primary Endpoint: Investigator-assessed progression-free survival (PFS)
  • Key Results:
    • Median PFS: 16.0 months (camizestrant) vs. 9.2 months (control) (HR=0.44; P<0.0001)
    • 24-month PFS rate: 29.7% (camizestrant) vs. 5.4% (control)
    • Time to quality of life deterioration: 21.0 months (camizestrant) vs. 6.4 months (control) (HR=0.54)
    • Safety: Discontinuation due to adverse events 1.3% (camizestrant) vs. 1.9% (control)
  • Clinical Implications: ctDNA-guided early switching to camizestrant upon ESR1 mutation detection significantly improves outcomes before radiographic progression
Novel Therapeutic Approaches and Preclinical Evidence

Emerging therapeutic strategies target specific vulnerabilities of ESR1-mutant cancers:

  • RON kinase inhibition: Preclinical studies demonstrate RON hyperactivation in ESR1 mutant models, with RON inhibitor BMS-777607/ASLAN002 showing efficacy in reducing metastasis of ESR1 Y537S mutant PDX models [10]
  • PROTAC degradation technologies: Bifunctional molecules that simultaneously bind ER and E3 ubiquitin ligase to enhance degradation
  • Complete estrogen receptor antagonists: Novel agents that induce distinct ER conformational changes to overcome mutation-mediated resistance
  • Combination with CDK4/6 inhibitors: Palbociclib, ribociclib, or abemaciclib combined with SERDs to target cell cycle progression [4]
  • Dual pathway inhibition: Co-targeting ER and complementary pathways (PI3K, mTOR, IGF-1R) to overcome resistance networks [1] [10]

The organoid growth assay provides a valuable preclinical model for evaluating therapeutic efficacy in ESR1-mutant tumors, allowing ex vivo assessment of treatment response in a physiologically relevant context [10].

Future Perspectives and Research Directions

Despite significant advances, several challenges and opportunities remain in understanding and targeting ESR1-mutant breast cancer:

  • Mutation-specific therapies: Different ESR1 mutations exhibit distinct biochemical properties and clinical behaviors, suggesting mutation-specific therapeutic approaches may be needed [1]
  • Combination therapy optimization: Determining optimal drug combinations and sequences to target ESR1 mutations while preventing or delaying resistance emergence
  • Early intervention strategies: Expanding ctDNA-guided intervention paradigms to earlier disease stages and additional resistance mechanisms
  • Novel therapeutic modalities: Developing irreversible ER antagonists, proteolysis-targeting chimeras (PROTACs), and other innovative approaches
  • Understanding metastatic progression: Elucidating mechanisms by which specific ESR1 mutations promote metastasis to particular organs
  • Resistance to next-generation SERDs: Characterizing resistance mechanisms to camizestrant and other novel SERDs to inform subsequent drug development
  • Biomarker refinement: Integrating ESR1 mutation status with other genomic and clinical factors for improved patient stratification

The ongoing development of oral SERDs with improved bioavailability and efficacy against mutant ER represents one of the most promising therapeutic avenues, with several agents in advanced clinical development [3] [4]. Additionally, the SERENA-6 trial paradigm of ctDNA-guided early intervention establishes a precedent for molecularly-informed adaptive therapy that will likely expand to other genomic contexts and cancer types.

Conclusion

References

Elacestrant selective estrogen receptor degrader pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Elacestrant (marketed as Orserdu) is an oral selective estrogen receptor degrader (SERD). It is approved for treating postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following disease progression on at least one line of endocrine therapy [1] [2].

  • Molecular Target and Primary Action: this compound's primary target is Estrogen Receptor-alpha (ERα). It functions as a pure antagonist and downregulates the receptor [1] [3].
  • Key Mechanistic Steps:
    • Binding and Antagonism: this compound competitively binds to the ligand-binding domain of ERα, acting as a competitive antagonist to estradiol and effectively blocking estrogen-mediated signaling and gene transcription [1] [3].
    • Receptor Degradation: The drug induces conformational changes in ER that promote proteasomal degradation of the receptor, reducing overall cellular ERα protein levels [1].
    • Overcoming Resistance: this compound retains activity in breast cancer models resistant to other endocrine therapies, including fulvestrant and CDK4/6 inhibitors, and is effective against various activating ESR1 mutations [1] [3].

The following diagram illustrates this multi-step mechanism of action:

G cluster_this compound This compound Mechanism Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER GeneTrans Gene Transcription & Cell Proliferation ER->GeneTrans This compound This compound ER_Blocked ER_Blocked This compound->ER_Blocked 1. Binds & Antagonizes ER_Degraded ER_Degraded ER_Blocked->ER_Degraded 2. Induces Conformational Change Pathway_Blocked 4. Blocks Proliferation Even in ESR1-mutated/Resistant Cells ER_Degraded->Pathway_Blocked 3. Promotes Proteasomal Degradation

This compound competitively antagonizes and degrades ERα to block proliferation.

Pharmacokinetic and Pharmacodynamic Properties

The quantitative pharmacokinetic (PK) profile of this compound, derived from clinical studies and the approved prescribing information, is summarized in the table below [1] [4].

Parameter Value/Description Notes
Bioavailability ~10-11% Low, but enhanced by food [1] [4].
Dosage (Recommended) 345 mg (base) once daily Taken with food [1].
T_max (Time to C_max) 1 - 4 hours [1]
Steady-State C_max 119 ng/mL At 345 mg dose [1].
Protein Binding >99% Independent of concentration [1].
Apparent Volume of Distribution (Vz/F) 5800 L Suggests extensive tissue distribution [1].
Primary Metabolic Enzymes CYP3A4 (major), CYP2A6, CYP2C9 (minor) [1] [4]
Elimination Half-Life 30 - 50 hours Supports once-daily dosing [1].

| Route of Elimination | Feces: ~82% (34% unchanged) Urine: ~7.5% (<1% unchanged) | [1] | | Clearance (Apparent) | 186 L/h | [1] | | Food Effect (High-Fat Meal) | Cmax: ↑42% AUC: ↑22% | Administer with food [1]. |

Key pharmacodynamic considerations:

  • Electrophysiology: At the recommended dose, this compound does not cause clinically relevant QTc interval prolongation (changes <20 msec) [1].
  • Unique Distribution Property: Unlike many other endocrine therapies, this compound is capable of crossing the blood-brain barrier, indicating potential utility in treating brain metastases [1] [4].

Clinical Efficacy and Safety Profile

The FDA approval of this compound was primarily based on the phase 3 EMERALD trial [5] [6].

  • Trial Design: EMERALD was an open-label trial where patients with ER+/HER2- metastatic breast cancer (previously treated with a CDK4/6 inhibitor and 1-2 lines of endocrine therapy) were randomized to receive either this compound or investigator's choice of standard endocrine monotherapy (fulvestrant or an aromatase inhibitor) [6].
  • Primary Endpoint - Progression-Free Survival (PFS): The trial met its primary endpoint, demonstrating a statistically significant improvement in PFS with this compound, particularly in the subgroup of patients with ESR1-mutated tumors [5] [6].
    • In the ESR1-mutated cohort, median PFS was 3.8 months with this compound versus 1.9 months with standard care (Hazard Ratio [HR] = 0.55), meaning a 45% reduction in the risk of progression or death [6].
    • A post-hoc analysis showed that patients with ESR1 mutations and prior CDK4/6 inhibitor treatment duration of ≥12 months derived even greater benefit, with a median PFS of 8.6 months versus 1.9 months (HR = 0.41) [6].

The table below summarizes common adverse reactions from the EMERALD trial and post-marketing safety analyses [1] [7] [2].

Adverse Reaction Incidence (≥10%) Grade 3/4 Incidence Monitoring/Management
Musculoskeletal Pain 41% 1.7% (Serious) Supportive care
Nausea 35% 1.3% (Serious) Administer with food; antiemetics
Increased Cholesterol 30% 0.9% Monitor lipid profile pre-treatment and periodically
Increased AST 29% Not specified Monitor liver function tests
Increased Triglycerides 27% 2.2% Monitor lipid profile pre-treatment and periodically
Fatigue 26% Not specified Supportive care
Decreased Hemoglobin 26% Not specified Monitor complete blood count
Vomiting 19% Not specified Administer with food; antiemetics

Important Safety Considerations [1] [2]:

  • Drug Interactions: Avoid concomitant use with strong or moderate CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., rifampin), as they can significantly alter this compound exposure [1] [4].
  • Hepatic Impairment: Dose reduction is recommended in patients with moderate hepatic impairment. Avoid use in patients with severe hepatic impairment [1] [2].
  • Embryo-Fetal Toxicity: Can cause fetal harm. Advise patients of reproductive potential to use effective contraception during treatment and for at least one week after the last dose [2].

Key Experimental Protocols and Models

The pharmacological profile of this compound was characterized through a series of standardized in vitro and in vivo experiments. The workflow for these key assays is outlined below:

G Start Experimental Evaluation of this compound InVitro In Vitro Models Start->InVitro Viability Cell Viability Assays (MCF-7, T47D, HCC1428, SUM44) IC50 Determination InVitro->Viability Mechanism Mechanistic Assays ER Binding & Degradation (Western Blot) Gene Transcription (qPCR) Cistrome/Interactome (ChIP-Seq) InVitro->Mechanism InVivo In Vivo Models Viability->InVivo Mechanism->InVivo PDX Patient-Derived Xenografts (PDX) Endocrine-Sensitive & Resistant Models Including Fulvestrant-Resistant InVivo->PDX BrainMets Brain Metastasis Models Evaluation of BBB Penetration InVivo->BrainMets

Workflow of key experimental models used to characterize this compound activity.

In Vitro Methodologies
  • Cell Viability/Proliferation Assays [3]

    • Cell Lines: ER+ breast cancer models (e.g., MCF-7, T47D) and their long-term estrogen-deprived (LTED) derivatives modeling endocrine resistance, some engineered with ESR1 mutations (e.g., Y537C, Y537S).
    • Protocol: Cells are treated with a concentration range of this compound (e.g., 1 nM to 10,000 nM) in the presence or absence of estradiol (E2). Viability is measured after 5-7 days using assays like ATP-lite or CellTiter-Glo. IC50 values are calculated from dose-response curves.
  • Mechanism of Action Assays [3]

    • ER Degradation (Western Blot): Cells are treated with this compound for 18-24 hours. Whole-cell lysates are probed with antibodies against ERα. GAPDH or actin serves as a loading control.
    • Transcriptional Activity (qPCR): mRNA levels of estrogen-regulated genes (e.g., PGR, TFF1) are quantified via RT-qPCR after drug treatment to confirm suppression of ER signaling.
    • ER Cistrome/Interactome (ChIP-Seq): Chromatin Immunoprecipitation followed by sequencing identifies genome-wide ER binding sites and protein interactions, demonstrating that this compound disrupts the ER transcriptional complex.
In Vivo Methodologies
  • Patient-Derived Xenograft (PDX) Models [3]

    • Protocol: Tumor fragments from patients with ER+ breast cancer (including models with various ESR1 mutations) are implanted into immunocompromised mice. Once established, mice are randomized to treatment groups: vehicle control, this compound (dosed orally, e.g., 60-120 mg/kg), and active comparator (fulvestrant). Tumor volume is measured regularly to calculate tumor growth inhibition (TGI).
  • Assessment of Combination Therapy [3]

    • Rationale: To evaluate synergy and overcome resistance.
    • Protocol: In vitro and in vivo models (including palbociclib-resistant cells) are treated with this compound alone, a combination drug (e.g., CDK4/6 inhibitor, everolimus) alone, or the combination. Effects on cell viability or tumor growth are compared to determine combinatory effects.

References

Mechanism of Action and Scientific Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Elacestrant is an oral selective estrogen receptor degrader (SERD) that targets the estrogen receptor alpha (ERα) [1] [2].

  • Molecular Mechanism: It functions as a pure ER antagonist by binding to the ER, inhibiting ER-mediated signaling, and promoting degradation of the ER protein via the proteasomal pathway [3] [1] [2]. This mechanism is crucial in overcoming resistance driven by ESR1 mutations.
  • Overcoming Resistance: Activating mutations in the ESR1 gene, which encodes the estrogen receptor, are a common mechanism of acquired resistance to aromatase inhibitors (AIs), occurring in 20%-40% of patients after AI exposure [3] [4]. This compound has demonstrated antitumor activity in preclinical models resistant to other endocrine therapies, including fulvestrant (another SERD) and CDK4/6 inhibitors, particularly in models harboring ESR1 mutations [3] [2].

The following diagram illustrates the core mechanism of action of this compound and its advantage in the context of ESR1 mutations.

G cluster_this compound This compound Mechanism Estrogen Estrogen ER_WT Wild-Type Estrogen Receptor (ER) Estrogen->ER_WT Binds TumorGrowth Tumor Cell Proliferation & Survival ER_WT->TumorGrowth Activates Signaling ER_ESR1mut Mutant Estrogen Receptor (ESR1-mut) ER_ESR1mut->TumorGrowth Constitutively Activates Signaling (AI Resistant) This compound This compound This compound->ER_WT This compound->ER_ESR1mut ER_Degradation ER Degradation via Proteasomal Pathway This compound->ER_Degradation Promotes SignalingBlock Block of Downstream ER Signaling This compound->SignalingBlock Causes SignalingBlock->TumorGrowth Inhibits

This compound Mechanism: Binds and degrades ERα, blocking proliferation signaling in both wild-type and ESR1-mutant tumors.

Pivotal Trial EMERALD: Efficacy Data

The FDA approval was based on the EMERALD phase 3 trial (NCT03778931), a randomized, open-label, active-controlled study [5] [3] [6].

  • Trial Design: The trial enrolled 478 postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy, including a CDK4/6 inhibitor. Patients were randomized to receive either this compound (345 mg once daily) or an investigator's choice of standard endocrine monotherapy (fulvestrant or an aromatase inhibitor) [5] [3].
  • Primary Endpoint: Progression-free survival (PFS) assessed by blinded independent central review in both the intention-to-treat (ITT) population and the subgroup of patients with ESR1 mutations [5] [3].

The table below summarizes the key efficacy outcomes from the EMERALD trial:

Population Treatment Arm Median PFS (Months) Hazard Ratio (HR) for PFS P-value
ESR1-mutated (n=228) This compound (n=115) 3.8 0.55 (95% CI: 0.39, 0.77) 0.0005 [5] [3]
ESR1-mutated (n=228) Standard of Care (n=113) 1.9 - -
ITT (Overall, n=478) This compound (n=239) Not Reached in All 0.70 (95% CI: 0.55, 0.88) 0.0018 [3]
ITT (Overall, n=478) Standard of Care (n=239) Not Reached in All - -
  • Key Subgroup Analysis: A post-hoc analysis revealed that patients with ESR1 mutations who had received a prior CDK4/6 inhibitor for at least 12 months derived even greater benefit, showing a median PFS of 8.6 months with this compound versus 1.9 months with standard of care, representing a 59% reduction in the risk of progression or death (HR=0.41) [7] [6].
  • Overall Survival (OS): At the time of the PFS analysis, no trend toward a potential detriment in OS was observed in the ESR1-mut subgroup (HR, 0.90) [3].

Dosage, Administration, and Safety

Dosing and Administration:

  • The recommended dosage of this compound is 345 mg taken orally once daily with food until disease progression or unacceptable toxicity [5] [1] [8]. Administration with food is critical to reduce gastrointestinal adverse reactions [1] [2].
  • For patients with moderate hepatic impairment (Child-Pugh B), the dose should be reduced to 258 mg once daily [1] [8]. Its use is not recommended in patients with severe hepatic impairment (Child-Pugh C) [8] [6].

Common Adverse Reactions: The most common adverse reactions (≥10%) and laboratory abnormalities observed with this compound are listed below [5] [8] [6]:

  • Musculoskeletal: Musculoskeletal pain (41%)
  • Gastrointestinal: Nausea (35%), vomiting (19%), diarrhea (13%), constipation (12%), dyspepsia (10%), abdominal pain (11%)
  • Laboratory Abnormalities: Increased cholesterol (30%), increased AST (29%), increased triglycerides (27%), decreased hemoglobin (26%), increased ALT (17%), increased creatinine (16%), decreased sodium (16%)
  • General Disorders: Fatigue (26%)
  • Other: Headache (12%), hot flush (11%)

Important Drug Interactions:

  • This compound is primarily metabolized by CYP3A4 [1] [2].
  • Avoid concomitant use with strong or moderate CYP3A4 inhibitors and inducers, as they can significantly alter this compound exposure [7] [8] [6].

Ongoing Clinical Development

The clinical development of this compound continues to expand into new combinations and settings:

  • Combination Therapies in mBC: Trials such as ELEVATE (NCT05563220) and ELECTRA (NCT05386108) are evaluating this compound combined with other targeted agents like CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib), alpelisib (PI3K inhibitor), and everolimus (mTOR inhibitor) [7] [9] [6].
  • Early-Stage Breast Cancer: The EORTC 2129-BCG TREAT ctDNA phase III trial will investigate this compound as an adjuvant therapy for patients with early-stage ER+/HER2- breast cancer and molecular relapse detected by circulating tumor DNA (ctDNA) [9].

References

Comprehensive Technical Guide: Elacestrant for ER+/HER2- Advanced Breast Cancer in Postmenopausal Women

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Unmet Need

Estrogen receptor-positive, HER2-negative breast cancer represents the most common molecular subtype of breast cancer, accounting for approximately 60-70% of all cases. The standard first-line treatment for metastatic disease involves endocrine therapy (ET) combined with cyclin-dependent kinase 4/6 inhibitors (CDK4/6i), which has significantly improved outcomes. However, acquired resistance inevitably develops, leading to disease progression. A key mechanism of resistance involves ESR1 mutations, which occur in 30-40% of patients after aromatase inhibitor exposure and are associated with more aggressive disease and poorer outcomes. These mutations primarily occur in the ligand-binding domain of the estrogen receptor and render tumors less responsive to conventional endocrine therapies, creating a significant unmet need for effective treatment options in this patient population.

Until recently, treatment options after progression on CDK4/6 inhibitors have been limited. Fulvestrant, an intramuscular selective estrogen receptor degrader (SERD), has been a mainstay of treatment but is hampered by poor oral bioavailability and the need for intramuscular administration. Elacestrant (Orserdu) represents the first oral SERD approved specifically for patients with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer following progression on at least one line of endocrine therapy, offering a convenient oral administration option with demonstrated efficacy in this challenging treatment setting.

Mechanism of Action

Molecular Structure and Properties

This compound is a non-steroidal small molecule with a molecular weight of 458.6 g/mol (base) or 531.6 g/mol for the dihydrochloride salt formulation. It is characterized by high lipophilicity (cLogP: 6.8; LogD: 3.6) and basic properties (pKa: 9.8), which contribute to its pharmacological profile and distribution characteristics [1]. The compound is formulated as a dihydrochloride salt to enhance solubility and bioavailability, with the clinical dose of 345 mg equivalent to 400 mg of the salt form.

Receptor Interaction and Downstream Effects

This compound functions as a selective estrogen receptor degrader (SERD) through multiple complementary mechanisms. It competitively binds to the estrogen receptor alpha (ERα) ligand-binding domain, antagonizing estrogen-dependent transcriptional activity. Unlike selective estrogen receptor modulators (SERMs) which exhibit tissue-specific agonist activity, this compound demonstrates pure antagonistic activity across tissues, as evidenced by lack of agonist activity in endometrial models [2].

The compound induces conformational changes in ERα that impair receptor dimerization, DNA binding to estrogen response elements (EREs), and interaction with coregulator proteins. Additionally, this compound enhances proteasomal degradation of ERα, reducing cellular receptor levels and disrupting downstream signaling pathways that drive tumor proliferation and survival [3] [4]. Preclinical studies have demonstrated that this compound maintains activity in models resistant to fulvestrant and CDK4/6 inhibitors, suggesting potential efficacy in multiple resistance settings [2].

G Estrogen Estrogen ERalpha ERalpha Estrogen->ERalpha Binding Coregulators Coregulators ERalpha->Coregulators Recruitment ERDegradation ERDegradation ERalpha->ERDegradation Ubiquitin-Proteasome Pathway Transcription Transcription Coregulators->Transcription Activation TumorGrowth TumorGrowth Transcription->TumorGrowth Promotes This compound This compound This compound->ERalpha Competitive Inhibition This compound->ERalpha Conformational Change InhibitedTranscription InhibitedTranscription ERDegradation->InhibitedTranscription Leads to AntiTumorEffect AntiTumorEffect InhibitedTranscription->AntiTumorEffect Results in

Figure 1: this compound Mechanism of Action - this compound competitively binds estrogen receptor alpha, inducing conformational changes and receptor degradation via the ubiquitin-proteasome pathway, ultimately inhibiting estrogen-mediated transcription and producing antitumor effects.

Pharmacology and Pharmacokinetics

Absorption and Distribution

This compound exhibits dose-dependent pharmacokinetics with more than proportional increases in exposure between 43 mg and 862 mg doses (0.125 to 2.5 times the recommended dosage) [4]. The drug has approximately 11% oral bioavailability, which is significantly improved compared to fulvestrant which has negligible oral availability [1]. Administration with food enhances absorption, with a high-fat meal increasing Cmax by 42% and AUC by 22%, leading to the recommendation to administer with food [4].

The drug demonstrates a large volume of distribution (Vz: 5800 L), indicating extensive tissue penetration [4]. This compound is highly plasma protein bound (>99%) and shows promising distribution characteristics, including the ability to cross the blood-brain barrier, with preclinical models demonstrating brain-to-plasma ratios of approximately 62% [1] [4]. This property is particularly relevant for managing metastatic disease, where central nervous system involvement can occur.

Metabolism and Elimination

This compound undergoes hepatic metabolism primarily via CYP3A4, with minor contributions from CYP2A6 and CYP2C9 [4]. This metabolic profile creates important drug-drug interactions, necessitating avoidance of concomitant use with strong or moderate CYP3A4 inhibitors or inducers [3]. The elimination half-life ranges from 30-50 hours, supporting once-daily dosing and reaching steady-state concentrations by approximately day 6 [4].

The primary route of elimination is fecal excretion, with 82% of a radiolabeled dose recovered in feces (34% as unchanged drug) and 7.5% in urine (<1% unchanged) [4]. This clearance pathway informs dosing recommendations in hepatic impairment, with dose reduction required in moderate hepatic impairment (Child-Pugh B) and avoidance in severe impairment (Child-Pugh C), while no adjustment is needed for renal dysfunction [1].

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Comments
Bioavailability 11% (90% CI: 8-14%) Improved with high-fat meal [1]
Tmax 1-4 hours Extended with food administration [4]
Steady-state Cmax 119 ng/mL At 345 mg dose [4]
Steady-state AUC0-24h 2440 ng·h/mL At 345 mg dose [4]
Protein Binding >99% Concentration-independent [4]
Volume of Distribution 5800 L Extensive tissue distribution [4]
Primary Metabolizing Enzymes CYP3A4 Minor contributions from CYP2A6, CYP2C9 [4]
Elimination Half-life 30-50 hours Supports once-daily dosing [4]
Fecal Excretion 82% (34% unchanged) Primary route of elimination [4]
Renal Excretion 7.5% (<1% unchanged) No dose adjustment for renal impairment [4]

Clinical Efficacy Evidence

Pivotal EMERALD Trial

The phase 3 EMERALD trial (NCT03778931) established the efficacy of this compound in ER+/HER2- advanced breast cancer. This international, open-label study randomized 478 patients with ER+/HER2- metastatic breast cancer who had progressed on prior endocrine therapy plus CDK4/6 inhibitors to either this compound (345 mg daily) or investigator's choice of standard endocrine therapy (fulvestrant, letrozole, anastrozole, or exemestane) [5]. The trial included patients who had received 1-2 prior lines of endocrine therapy and mandatory prior CDK4/6 inhibitor treatment, with up to one prior line of chemotherapy permitted.

The dual primary endpoints were progression-free survival in all patients and in the subgroup with ESR1 mutations. In the ESR1-mutant population, which represented 48% of patients, this compound demonstrated a statistically significant improvement in median PFS compared to standard endocrine therapy (3.8 months vs. 1.9 months; HR: 0.55; 95% CI: 0.39-0.77) [1] [5]. This represents a 45% reduction in the risk of progression or death. In the overall population, median PFS was 2.8 months with this compound versus 1.9 months with standard therapy (HR: 0.70; 95% CI: 0.55-0.88) [1].

Subgroup Analyses and Predictive Factors

Post-hoc analyses of the EMERALD trial revealed that the duration of prior CDK4/6 inhibitor therapy in the metastatic setting serves as an important predictive factor for this compound efficacy. Patients with ESR1 mutations and ≥12 months of prior CDK4/6 inhibitor exposure derived substantial benefit, with median PFS of 8.6 months versus 1.9 months with standard therapy (HR: 0.41; 95% CI: 0.26-0.63) [5]. This suggests that tumors remaining sensitive to endocrine therapy for longer periods before developing resistance may be particularly responsive to this compound.

Additional subgroup analyses demonstrated consistent PFS benefit across various clinical scenarios, including presence of bone metastases (9.1 vs. 1.9 months), liver and/or lung metastases (7.3 vs. 1.9 months), and regardless of the number of metastatic sites [5]. Importantly, efficacy was maintained across different ESR1 mutation variants, including Y537S and D538G mutations, and in tumors with coexisting PIK3CA or TP53 mutations [5] [6].

Table 2: Clinical Efficacy of this compound in ESR1-Mutant Metastatic Breast Cancer

Population Median PFS with this compound Median PFS with SOC Hazard Ratio (95% CI)
All ESR1-mutant 3.8 months 1.9 months 0.55 (0.39-0.77) [5]
Prior CDK4/6i ≥12 months 8.6 months 1.9 months 0.41 (0.26-0.63) [5]
Bone metastases only 9.1 months 1.9 months - [5]
Liver and/or lung metastases 7.3 months 1.9 months - [5]
<3 metastatic sites 9.0 months 1.9 months - [5]
≥3 metastatic sites 10.8 months 1.8 months - [5]
With PIK3CA mutation 5.5 months 1.9 months - [5]
With TP53 mutation 8.6 months 1.9 months - [5]
Real-world TTNT 6.4 months - - [6]
Real-world (1L/2L) 8.8 months - - [6]

Safety Profile

Adverse Event Spectrum

This compound demonstrates a manageable safety profile with characteristic adverse events that are generally manageable with supportive care and dose modifications when necessary. The most common adverse reactions (occurring in ≥10% of patients) include musculoskeletal pain (41%), nausea (35%), increased cholesterol (30%), increased AST (29%), increased triglycerides (27%), fatigue (26%), decreased hemoglobin (26%), vomiting (19%), increased ALT (17%), decreased sodium (16%), increased creatinine (16%), decreased appetite (15%), diarrhea (13%), headache (12%), constipation (12%), abdominal pain (11%), hot flush (11%), and dyspepsia (10%) [3].

Serious adverse reactions occurred in 12% of patients receiving this compound in clinical trials, with musculoskeletal pain (1.7%) and nausea (1.3%) being the most common serious events. Fatal adverse reactions occurred in 1.7% of patients, including cases of cardiac arrest, septic shock, diverticulitis, and unknown cause [3]. Post-marketing safety data from the FAERS database has identified additional safety signals, including disease progression, drug ineffectiveness, arthralgia, asthenia, increased tumor marker levels, and bone pain as frequently reported events not initially highlighted on the drug label [7].

Laboratory Abnormalities and Monitoring

This compound treatment is associated with characteristic laboratory abnormalities that require monitoring. Dyslipidemia, including hypercholesterolemia (30%) and hypertriglyceridemia (27%), occurs frequently, though grade 3/4 events are uncommon (0.9% and 2.2%, respectively) [3]. Regular monitoring of lipid profiles is recommended before initiation and periodically during treatment.

Other notable laboratory abnormalities include increased liver enzymes (AST 29%, ALT 17%), decreased hemoglobin (26%), decreased sodium (16%), and increased creatinine (16%) [3]. These abnormalities are typically mild to moderate in severity and rarely lead to treatment discontinuation. The median time to onset of gastrointestinal adverse events is approximately 17 days, while neoplasm-related events have a median time to onset of 60.5 days [7].

Resistance Mechanisms and Novel Combinations

Understanding Resistance

Despite the efficacy of this compound in ESR1-mutant breast cancer, acquired resistance eventually develops through multiple mechanisms. Preclinical models have identified that resistance to this compound may involve upregulation of receptor tyrosine kinases (both Type-I and Type-II) and alternative growth signaling pathways that bypass ER dependency [2]. Additionally, tumors with high ESR1 mutation polyclonality (≥4 alterations) demonstrate shorter time to next treatment (5.2 months vs. 6.4 months overall), suggesting that tumor heterogeneity contributes to treatment resistance [6].

The coexistence of ESR1 mutations with other genomic alterations, particularly in the PI3K/AKT/mTOR pathway, presents another challenge. Patients with dual ESR1 and PI3K-pathway mutations (PIK3CA, AKT1, PTEN) had a median time to next treatment of 5.2 months in real-world analyses, suggesting reduced duration of benefit in this molecular subgroup [6]. Understanding these resistance mechanisms has guided the development of rational combination strategies to overcome or delay resistance.

Combination Therapy Approaches

Ongoing clinical trials are evaluating this compound in combination with multiple targeted therapies to address different resistance pathways. The ELEVATE study (NCT05563220) is a phase 1b/2 umbrella trial evaluating this compound combined with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) and with inhibitors of the PI3K/AKT/mTOR pathway (everolimus, alpelisib, capivasertib) [8]. Preliminary data presented at ASCO 2025 demonstrates favorable safety profiles and preliminary efficacy for these combinations, with recommended phase 2 doses established for this compound plus ribociclib (400 mg) and this compound plus everolimus (7.5 mg) [8].

The ADELA trial (NCT06382948) is a phase 3 randomized, double-blind study evaluating this compound plus everolimus versus this compound plus placebo in patients with ESR1-mutated tumors progressing on endocrine therapy plus CDK4/6 inhibitors [8]. This study aims to determine whether dual pathway targeting can enhance and extend treatment efficacy in the resistant setting. Additional studies are exploring this compound in CDK4/6 inhibitor-naïve populations (ELCIN trial) and in early breast cancer with high recurrence risk (ELEGANT trial), potentially expanding its clinical utility across the breast cancer continuum [8].

Future Directions and Conclusion

This compound represents a significant advancement in the treatment of ER+/HER2-, ESR1-mutant advanced breast cancer, establishing a new standard of care in the post-CDK4/6 inhibitor setting. The drug's oral bioavailability, demonstrated efficacy in ESR1-mutant disease, and manageable safety profile position it as an important therapeutic option. Ongoing research focuses on expanding its applications through rational combination strategies and evaluation in earlier treatment settings.

References

Elacestrant estrogen receptor alpha degradation potency

Author: Smolecule Technical Support Team. Date: February 2026

Elacestrant Potency & Pharmacokinetic Profile

Parameter Value / Measurement Context / Notes
ERα Binding (IC₅₀) ~3 nM (1.4 ng/mL) [1] Cell-free assay [1]
4.2 nM (2 ng/mL) [1] MCF-7 cells (48 hr) [1]
0.6 nM (0.3 ng/mL) [1] ERα expression in MCF-7 cells (48 hr) [1]
ERβ Binding (IC₅₀) ~300 nM [1] Demonstrates selectivity for ERα over ERβ [1]
In Vivo Tumor Concentration 11.1 μg/mL [1] In subcutaneous MCF-7 tumor (60 mg/kg PO dose in mice) [1]
Clinical Trough Level (Cmin) ~60 ng/mL [1] Achieved at the 400 mg (salt) clinical dose [1]
Oral Bioavailability 11% (90% CI: 8-14%) [1] Administered with food [1]

Mechanism of ERα Degradation

This compound is an oral selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor, which inhibits tumor growth by antagonizing and degrading the ER pathway [2] [3].

The diagram below illustrates the core mechanism of this compound-induced ERα degradation.

G A This compound enters cell B Binds to Estrogen Receptor α (ERα) A->B C Induces conformational change B->C D Targets ERα for ubiquitination C->D E Degradation via Proteasome D->E

This compound induces ERα degradation via the ubiquitin-proteasome pathway.

Key Supporting Experimental Evidence

The following experimental data underpin the understanding of this compound's degradation potency and anti-tumor efficacy.

  • Antiproliferative Activity: In cell viability assays using ER+ breast cancer cell lines (e.g., MCF-7), this compound demonstrated a concentration-dependent decrease in cell proliferation, with IC₅₀ values within the clinically achievable range (100-300 nM) [4].
  • ERα Downregulation & Target Inhibition: Treatment with this compound in breast cancer cells led to a decrease in the expression of classical ER-regulated genes, such as the Progesterone Receptor (PGR) and Cyclin D1, confirming effective blockade of the ER signaling pathway [4].
  • Activity in Resistant Models: this compound has shown potent anti-estrogenic activity in patient-derived xenograft (PDX) models of ER+ breast cancer that had acquired resistance to other endocrine therapies, including fulvestrant-resistant models. It was also effective in models harboring ESR1 mutations (e.g., Y537S, Y537C) [4].
  • Clinical Receptor Engagement: A Phase 1b clinical trial used 16α-18F-fluoro-17β-estradiol positron emission tomography (FES-PET/CT) to visually confirm this compound's engagement with the ER in tumor lesions. The results showed a median reduction of 89.1% in FES uptake after 14 days of treatment, demonstrating potent ER binding and occupancy in patients [3].

Key Insights for Research & Development

  • Differentiated SERD Profile: While both this compound and Fulvestrant act as pure anti-estrogens and degrade ER, their effects on ER protein levels in vitro can differ. One study noted that, unlike Fulvestrant, this compound did not reduce ER levels in MCF-7 cells after 18 hours of treatment, yet it still effectively suppressed downstream gene expression and cell proliferation [4]. This suggests that the correlation between immediate receptor degradation and antitumor efficacy may be complex.
  • Brain Penetration: Preclinical data indicates that this compound can cross the blood-brain barrier. In a mouse model, the brain-to-plasma concentration ratio was approximately 62% [1]. This property is highly relevant for treating breast cancer brain metastases, a significant clinical challenge.

References

Elacestrant combination therapy CDK4/6 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

ELEVATE Trial Design & Patient Population

The ELEVATE trial (NCT05563220) is a phase 1b/2, open-label, umbrella study investigating elacestrant combined with CDK4/6 inhibitors and pathway-targeted agents in patients with ER+/HER2- locally advanced or metastatic breast cancer [1]. The study includes patients who have received 1-2 prior lines of endocrine therapy, including a CDK4/6 inhibitor [2] [3].

  • Phase 1b Primary Objective: Determine recommended Phase 2 doses (RP2Ds) for this compound combinations [3]
  • Phase 2 Primary Endpoint: Progression-free survival (PFS) for each combination [4]
  • Key Eligibility: Adults with measurable disease, ECOG 0-1, adequate organ function [3]

Clinical Efficacy Data

The ELEVATE trial demonstrates promising preliminary efficacy for this compound combinations in patients with pretreated ER+/HER2- metastatic breast cancer.

Table: Efficacy Outcomes from ELEVATE Trial (Phase 1b)

Combination Therapy Median PFS (months) Overall Response Rate (%) Clinical Benefit Rate (%)
This compound + Ribociclib (RP2D: 345 mg + 400 mg) [2] 7.8 [2] 10 [3] 81 [3]
This compound + Everolimus (RP2D: 345 mg + 7.5 mg) [2] 8.3 [2] 25 [3] 69 [3]
This compound + Abemaciclib [4] 8.7 [4] 26 [4] 70 [4]

Subgroup analyses from the EMERALD phase 3 trial show particularly impressive outcomes in patients with ESR1 mutations who received prior CDK4/6 inhibitor therapy for ≥12 months, with median PFS of 8.6 months for this compound versus 1.9 months for standard endocrine therapy (HR: 0.41) [5]. This benefit was consistent across subgroups including those with bone metastases, liver/lung metastases, and varying numbers of metastatic sites [5].

Mechanism of Action & Resistance Pathways

This compound is an oral selective estrogen receptor degrader (SERD) that functions as a mixed ER agonist/antagonist [6]. At high doses, it acts as a direct ER antagonist and promotes ER degradation through the proteasomal pathway [6] [7].

G Resistance Resistance CDK4_6_Inhibitors CDK4/6 Inhibitors Resistance->CDK4_6_Inhibitors This compound This compound Resistance->this compound Cell_Cycle_Arrest Cell Cycle Arrest CDK4_6_Inhibitors->Cell_Cycle_Arrest ER_Degradation ER Degradation This compound->ER_Degradation ESR1_Mutations ESR1 Mutations ESR1_Mutations->Resistance Alternative_Pathways Alternative Pathways (PI3K/AKT/mTOR) Alternative_Pathways->Resistance Rb_Loss Rb Loss/Inactivation Rb_Loss->Resistance CyclE_CDK2 Cyclin E-CDK2 Activation CyclE_CDK2->Resistance

Combination therapies address multiple resistance mechanisms simultaneously [2]:

  • This compound + CDK4/6 inhibitors: Target ESR1 mutations while restoring cell cycle control
  • This compound + everolimus: Concurrently blocks ER signaling and mTOR pathway
  • This compound + capivasertib/alpelisib: Dual targeting of ER and PI3K/AKT pathways

Experimental Protocols

Protocol 1: In Vitro Combination Sensitivity Testing

Purpose: Evaluate synergistic effects of this compound with targeted agents in ER+ breast cancer cell lines [8]

Materials:

  • ER+ breast cancer cell lines (MCF-7, T47D, CAMA-1)
  • This compound (prepared in DMSO)
  • CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib)
  • PI3K/AKT/mTOR pathway inhibitors (alpelisib, capivasertib, everolimus)

Methodology:

  • Culture cells in appropriate media with 10% FBS
  • Plate cells in 96-well plates at 3,000 cells/well
  • Treat with serial dilutions of single agents and combinations using matrix design
  • Incubate for 120 hours
  • Assess viability using CellTiter-Glo luminescent assay
  • Analyze data using SynergyFinder software to calculate synergy scores

Dosing Strategy:

  • This compound: 0.1 nM - 10 μM (8 concentrations)
  • Combination agents: 0.1 nM - 10 μM (8 concentrations)
  • Include DMSO controls (≤0.1%)
Protocol 2: In Vivo Efficacy Studies

Purpose: Evaluate antitumor activity of this compound combinations in patient-derived xenograft (PDX) models [8]

Materials:

  • ESR1-mutated ER+ HER2- breast cancer PDX models
  • Athymic nude mice (female, 6-8 weeks old)
  • Formulated drug solutions for oral administration

Methodology:

  • Implant tumor fragments (~30 mm³) subcutaneously into mouse flanks
  • Randomize mice into treatment groups when tumors reach 150-200 mm³ (n=8/group)
  • Administer treatments daily for 21-28 days:
    • Vehicle control
    • This compound monotherapy (345 mg/kg, equivalent to human RP2D)
    • Combination agent monotherapy
    • This compound + combination agent
  • Monitor tumor volume twice weekly by caliper measurements
  • Assess body weight as toxicity indicator
  • Collect tumors for biomarker analysis at study endpoint

Endpoint Analysis:

  • Tumor growth inhibition (TGI%) = (1 - [ΔTreated/ΔControl]) × 100
  • Immunohistochemistry for ER, Ki67, cleaved caspase-3
  • RNA sequencing for pathway analysis

Safety and Tolerability Profiles

Combination therapies demonstrated manageable safety profiles consistent with known toxicities of individual agents.

Table: Safety Profiles of this compound Combinations (Phase 1b)

Combination Therapy Most Common Any-Grade TEAEs Grade 3/4 TEAEs
This compound + Ribociclib (n=8 at RP2D) [3] Neutropenia (38%), nausea (25%), fatigue (25%), URTI (25%) [3] Neutropenia (25%), decreased WBC (13%) [3]
This compound + Everolimus (n=7 at RP2D) [3] Fatigue (57%), diarrhea (43%), nausea (43%), vomiting (43%), dysgeusia (43%), decreased appetite (43%) [3] Stomatitis (14%), neutropenia (14%) [3]
This compound + Abemaciclib (n=30 at RP2D) [4] Diarrhea (80%), nausea (63%), fatigue (43%), vomiting (43%) [4] Diarrhea (7%), nausea (7%), fatigue (7%), anemia (7%) [4]

The most common this compound-related adverse events across studies included nausea (35%), musculoskeletal pain (41%), increased cholesterol (30%), and increased triglycerides (27%) [1]. These were primarily grade 1-2 and manageable with supportive care [2].

Pharmacokinetic Considerations

This compound demonstrates predictable pharmacokinetic properties that support combination therapy [6] [7]:

  • Bioavailability: ~11% (increases with food)
  • Tmax: 1-4 hours
  • Half-life: 30-50 hours (supports once-daily dosing)
  • Metabolism: Primarily hepatic via CYP3A4
  • Excretion: Feces (82%, 34% unchanged), urine (7.5%, <1% unchanged)

Food Effect: Administration with a high-fat meal increases Cmax by 42% and AUC by 22% [6]. All clinical trials administer this compound with food to improve bioavailability and reduce gastrointestinal toxicity [6].

Application Notes for Drug Development

  • Patient Selection Strategies:

    • Prioritize patients with ESR1 mutations for this compound-based combinations
    • Consider duration of prior CDK4/6 inhibitor therapy as predictive factor
    • Evaluate PIK3CA/AKT1/PTEN alterations for pathway-specific combinations
  • Combination Rationale:

    • Sequential CDK4/6 inhibition: this compound + different CDK4/6 inhibitor after progression on first CDK4/6 inhibitor [2]
    • Vertical pathway inhibition: Dual targeting of ER and downstream signaling pathways [2]
    • All-oral regimens: Maintain quality of life while overcoming resistance [3]
  • Biomarker Development:

    • Implement ctDNA monitoring for ESR1 mutations and emerging resistance mechanisms
    • Assess RB1 loss as potential resistance marker to CDK4/6 inhibitor combinations [8]
    • Evaluate cyclin E-CDK2 axis activation as compensatory mechanism [8]

Conclusion and Future Directions

This compound demonstrates significant potential as an endocrine therapy backbone for combination regimens in ER+/HER2- advanced breast cancer. The ELEVATE trial provides compelling evidence that this compound can be safely and effectively combined with multiple targeted agents to address heterogeneous resistance mechanisms.

Ongoing clinical trials continue to explore this compound's potential:

  • ELEGANT: Phase 3 trial in high-risk early breast cancer (NCT not provided)
  • ADELA: Phase 3 trial of this compound + everolimus vs this compound + placebo in ESR1-mutated advanced breast cancer (NCT06382948) [1]
  • ELCIN: Phase 2 trial in CDK4/6 inhibitor-naïve patients (NCT05596409) [1]

These studies will further define this compound's role across the breast cancer treatment spectrum and potentially establish new standards of care for patients with endocrine-resistant disease.

References

Elacestrant dosing 345 mg with food administration

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Dosing & Administration

The standard dosing regimen and key administration details are summarized below [1] [2]:

Parameter Specification
Indicated Population Postmenopausal women or adult men with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer after progression on ≥1 line of endocrine therapy [2].
Recommended Dosage 345 mg taken orally once daily [1].
Treatment Duration Until disease progression or unacceptable toxicity [1].
Administration Taken with food at approximately the same time each day [1].
Tablet Handling Swallow tablet(s) whole. Do not chew, crush, or split. Do not use if broken, cracked, or damaged [1].

Key Administration Instructions:

  • Take with Food: Administration with food is critical to reduce the incidence and severity of nausea and vomiting [1] [2].
  • Missed Dose or Vomiting: If a dose is missed by more than 6 hours, or if vomiting occurs after ingestion, the patient should skip the dose and resume the normal schedule the following day [1].

Dose Modification Guidelines

Dose interruptions and reductions are required to manage adverse reactions. The following tables outline the dose reduction levels and modification guidelines [1] [2].

Table 1: Dose Reduction Levels [1]

Dose Reduction Dosage Tablet Configuration
Recommended Starting Dose 345 mg once daily One 345 mg tablet
First Reduction 258 mg once daily Three 86 mg tablets
Second Reduction 172 mg once daily Two 86 mg tablets

Note: If a dose reduction below 172 mg once daily is required, treatment should be permanently discontinued [1].

Table 2: Dosage Modification for Adverse Reactions [1]

Adverse Reaction Severity Recommended Action
Grade 1 Continue ORSERDU at current dose.
Grade 2 Consider interruption until resolution to Grade ≤1; resume at same dose.
Grade 3 Interrupt until resolution to Grade ≤1; resume at next lower dose level.
Grade 4 Interrupt until resolution to Grade ≤1; resume at next lower dose level. Permanently discontinue if recurrence happens.

Mechanism of Action & Clinical Rationale

Understanding the pharmacological basis for elacestrant's dosing involves its unique mechanism and the clinical population it targets.

  • Mechanism of Action (MOA): this compound is a selective estrogen receptor degrader (SERD). It competitively binds to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's ubiquitination and degradation by the proteasome. This results in the complete abrogation of estrogen receptor signaling, which is a key driver of tumor growth in ER-positive breast cancer [3]. This mechanism is particularly effective against ESR1 mutations, which are a common cause of resistance to earlier endocrine therapies like aromatase inhibitors [4] [3].

  • Rationale for 345 mg Dose: The 345 mg dose was established in clinical trials to provide effective ER degradation and antitumor activity, particularly in patients with ESR1 mutations, while maintaining a manageable safety profile [4]. The phase III EMERALD trial, which supported the FDA approval of this compound, demonstrated a statistically significant improvement in progression-free survival (PFS) with this dosing regimen [4] [5].

  • Rationale for Administration with Food: Clinical evidence shows that taking this compound with food reduces the rate and severity of nausea, one of the most commonly reported adverse events [1] [2]. This is a key supportive care measure to improve patient adherence and tolerability.

Experimental & Clinical Protocol

For researchers designing studies or evaluating this compound, the following protocol summarizes the key elements.

1. Patient Selection & Biomarker Testing

  • Inclusion Criteria: Confirm ER-positive, HER2-negative, advanced or metastatic breast cancer in postmenopausal women or adult men. Disease must have progressed after at least one line of endocrine therapy [2].
  • Biomarker Testing: Patient selection must be based on the confirmed presence of an ESR1 mutation in a plasma specimen using an FDA-approved test [2]. This is a critical step for enrollment.

2. Efficacy Assessment

  • Primary Endpoint: Progression-Free Survival (PFS) is a standard primary endpoint, as used in the pivotal EMERALD trial. It is defined as the time from randomization to disease progression or death from any cause [4].
  • Assessment Method: Tumor imaging (e.g., CT scans) should be performed at baseline and at regular intervals thereafter (e.g., every 8-12 weeks). Response should be evaluated by blinded independent central review (BICR) using RECIST v1.1 criteria [4].

3. Safety & Tolerability Monitoring

  • Common Adverse Events (AEs): The most common AEs (>10%) include musculoskeletal pain, nausea, increased cholesterol, increased liver enzymes (AST/ALT), increased triglycerides, fatigue, vomiting, and decreased appetite [2].
  • Required Monitoring:
    • Lipid Profile: Monitor for hypercholesterolemia and hypertriglyceridemia prior to starting and periodically during treatment [2].
    • Liver Function Tests: Monitor AST and ALT levels periodically [2].
  • Dose Modification Triggers: Implement the guidelines in Table 2 based on CTCAE grading for managing adverse reactions [1].

4. Pharmacokinetic (PK) Considerations

  • Metabolism: this compound is primarily metabolized by CYP3A4 [2] [3].
  • Drug Interactions: Concomitant use with strong or moderate CYP3A4 inducers or inhibitors should be avoided, as they can significantly alter this compound exposure [2].
  • Hepatic Impairment: A dose reduction to 258 mg once daily is recommended for patients with moderate hepatic impairment (Child-Pugh B). The drug should be avoided in patients with severe hepatic impairment (Child-Pugh C) [2].

Pathway and Workflow Visualization

The following diagram illustrates the key decision-making pathway for administering this compound in a clinical or research setting.

Start Patient with ER+/HER2− Advanced/Metastatic BC A Confirm ESR1 Mutation (via FDA-approved test) Start->A B Initiate this compound 345 mg once daily WITH FOOD A->B C Monitor for Adverse Events & Disease Progression B->C D Adverse Event Occurs C->D End Treatment Continuation Until Progression or Unacceptable Toxicity C->End No Issues E Grade 1 D->E F Grade 2 D->F G Grade 3 or 4 D->G H Continue at Current Dose E->H I Consider Dose Interruption Resume at Same Dose F->I J Interrupt Dose Resume at Next Lower Dose Level G->J H->C I->C J->C K Permanently Discontinue J->K If recurrence of Grade 4

Conclusion

The administration of this compound 345 mg once daily with food represents a targeted therapeutic strategy for a molecularly defined population of breast cancer patients. Adherence to the detailed protocols for patient selection, administration, dose modification, and safety monitoring is essential to replicate the efficacy observed in clinical trials and to manage the associated toxicities in both research and clinical practice.

References

Elacestrant clinical trial protocols phase III EMERALD

Author: Smolecule Technical Support Team. Date: February 2026

EMERALD Trial Protocol Overview

The EMERALD trial (NCT03778931) was a pivotal, global, Phase III study designed to evaluate elacestrant, a novel oral Selective Estrogen Receptor Degrader (SERD), in a specific patient population with advanced breast cancer [1] [2].

  • Objective: To compare the efficacy and safety of this compound versus standard-of-care (SOC) endocrine monotherapy in postmenopausal women and adult men with ER+/HER2- advanced breast cancer [1] [3].
  • Patient Population: The trial enrolled 478 patients with ER+/HER2- advanced breast cancer whose disease had progressed on prior endocrine therapy. A key inclusion criterion was mandatory prior treatment with a CDK4/6 inhibitor. Patients could have received one or two prior lines of endocrine therapy and up to one prior line of chemotherapy for advanced disease [3] [4].
  • Study Design: This was an international, multicenter, randomized, open-label, active-controlled trial. Patients were randomized on a 1:1 basis to receive either This compound (400 mg orally once daily) or the investigator's choice of SOC. The SOC options were fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane) [3] [4].
  • Stratification: Randomization was stratified by three key factors:
    • ESR1 mutational status (detected in circulating tumor DNA).
    • Presence of visceral metastases.
    • Prior fulvestrant treatment [4].
  • Primary Endpoints:
    • Progression-free survival (PFS) assessed by Blinded Independent Central Review (BICR) in patients with ESR1 mutations.
    • PFS in the overall intent-to-treat (ITT) population [1] [3].

Key Efficacy Results from the EMERALD Trial

The primary results, published in the Journal of Clinical Oncology, demonstrated a statistically significant improvement in PFS with this compound [3].

Table 1: Primary Efficacy Endpoints from the EMERALD Trial

Population Treatment Arm Median PFS (months) Hazard Ratio (HR) P-value 12-Month PFS Rate
ESR1-mutated This compound 3.8 0.55 (95% CI: 0.39-0.77) 0.0005 26.8%
SOC 1.9 8.2%
Overall (ITT) This compound 2.8 0.70 (95% CI: 0.55-0.88) 0.002 22.3%
SOC 1.9 9.4%

Source: [3] [5]. SOC = Standard of Care (fulvestrant or an aromatase inhibitor).

The following diagram illustrates the mechanism of action of this compound and its advantage in the context of ESR1 mutations, a key finding from the EMERALD trial.

G E2 Estradiol (E2) ER_WT Wild-Type ER E2->ER_WT Binds Dimer_WT ER Dimerization & Transcription ER_WT->Dimer_WT ER_ESR1m ESR1-Mutated ER Dimer_ESR1m Constitutive Transcription ER_ESR1m->Dimer_ESR1m Ligand-Independent Fulv Fulvestrant Fulv->ER_WT Binds (Degrades ER) Fulv->ER_ESR1m Decreased Binding Affinity Elace This compound Elace->ER_WT Binds & Degrades Elace->ER_ESR1m Strong Binding Affinity Growth Cancer Cell Growth Dimer_WT->Growth Dimer_ESR1m->Growth

Diagram Title: this compound's Mechanism of Action and Advantage Over Fulvestrant in ESR1 Mutations

Subgroup and Exploratory Analyses

Post-hoc analyses have been critical in identifying which patients derive the most benefit from this compound, particularly focusing on the duration of prior CDK4/6 inhibitor treatment [4] [5] [6].

Table 2: Exploratory Analysis of PFS by Prior CDK4/6 Inhibitor Treatment Duration in ESR1-Mutated Patients

Subgroup This compound mPFS (months) SOC mPFS (months) Hazard Ratio (HR)
Prior ET + CDK4/6i ≥12 months (n=159) 8.6 1.9 0.41 (95% CI: 0.26-0.63)
Prior ET + CDK4/6i ≥6 months 4.1 1.9 0.52 (95% CI: 0.36-0.74)
No Prior Chemotherapy (ESR1-mut) 5.3 1.9 Not reported

Source: [5] [6]. ET = Endocrine Therapy; mPFS = median Progression-Free Survival.

These analyses suggest that patients with ESR1 mutations who had a longer duration of benefit (≥12 months) from prior CDK4/6 inhibitor therapy are optimal candidates for this compound monotherapy, as they appear to have tumors that remain sensitive to endocrine manipulation [4] [6].

Experimental Protocols and Methodologies

For researchers seeking to understand or replicate the foundational science behind this compound, here is a summary of key experimental approaches from preclinical studies.

Protocol 1: In Vitro Antiproliferative Activity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and compare it to fulvestrant in various ER+ breast cancer cell lines [7].
  • Cell Models: A panel of isogenic cell lines is used, including:
    • Endocrine-sensitive models (e.g., MCF7).
    • Models of acquired endocrine resistance (e.g., MCF7-LTED, Long-Term Estrogen Deprived).
    • Models with specific ESR1 mutations (e.g., Y537S, Y537C) [7].
  • Methodology:
    • Plate cells in appropriate growth media.
    • Treat with a concentration gradient of this compound, fulvestrant, or vehicle control, in the presence or absence of estradiol (E2) to model different clinical scenarios.
    • Incubate for a predetermined period (e.g., 5-7 days).
    • Assess cell viability using a standard assay (e.g., CellTiter-Glo).
    • Calculate IC50 values using non-linear regression analysis of the dose-response curves [7].

Protocol 2: ER Degradation and Downstream Effect Analysis

  • Objective: To evaluate the ability of this compound to degrade the ER protein and suppress ER-mediated transcription [7].
  • Methodology:
    • Treatment: Treat ER+ cell lines (e.g., MCF7) with a clinically relevant concentration of this compound (e.g., 100-300 nM), fulvestrant, or vehicle control for 18-24 hours.
    • ER Protein Quantification:
      • Lyse cells and perform Western Blotting to detect ERα protein levels.
      • Alternatively, use an InCell Western assay for quantitative high-throughput analysis.
    • Downstream Marker Analysis: Simultaneously probe for protein levels of classic ER-regulated genes like Progesterone Receptor (PGR) and cyclin D1 to confirm functional inhibition of the ER pathway [7].
    • Transcriptomic Analysis: Use RNA-seq or RT-qPCR to assess the global impact on the ER cistrome and the transcription of estrogen-regulated genes [7].

Application Notes for Researchers and Drug Developers

  • Positioning in Treatment Sequencing: The EMERALD trial establishes this compound as a standard-of-care option for patients with ER+/HER2-, ESR1-mutated advanced breast cancer after progression on a CDK4/6 inhibitor. The most robust benefit is observed in patients with a prior duration of CDK4/6i + ET of ≥12 months [4] [6].
  • Combination Therapy Potential: Preclinical data support the combination of this compound with other targeted agents. Studies show that the addition of this compound to CDK4/6 inhibitors enhances the antiproliferative effect, even in models of palbociclib resistance. This provides a strong rationale for developing combination regimens, some of which are already being tested in clinical trials like ELECTRA and ELEVATE [7].
  • Managing Co-mutations: Subgroup analysis indicates that the presence of co-mutations, particularly in PIK3CA, can attenuate the efficacy of this compound monotherapy (mPFS of 5.5 months vs. 1.9 months for SOC). This highlights the need for comprehensive genomic profiling and suggests a potential role for sequential or combination therapy with agents like PI3K inhibitors in this subset of patients [6].
  • Safety and Tolerability Profile: this compound demonstrated a manageable safety profile. The most common treatment-related adverse event was nausea (any grade: 35.0%, grade 3/4: 2.5%). Other notable AEs included dyslipidemia (incidence ~30%), which should be monitored. Treatment discontinuation due to AEs was 3.4% for this compound versus 0.9% for SOC [3] [5].

References

Elacestrant hepatic impairment dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Hepatic Dose Adjustment

The recommended dose modifications for elacestrant based on hepatic function are summarized in the table below.

Hepatic Impairment (Child-Pugh Classification) Recommended this compound Dose Tablet Configuration
Mild (Class A) No dose adjustment required. 345 mg once daily [1] One 345 mg tablet daily [1]
Moderate (Class B) Reduce dose to 258 mg once daily [1] Three 86 mg tablets daily [1]
Severe (Class C) Avoid use. Insufficient data to recommend a dose [1] --

Pharmacology and Rationale for Adjustment

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [2] [3] [4]. After metabolism, the drug is predominantly excreted in the feces (82.9%) [3]. This pharmacokinetic profile makes it susceptible to alterations in patients with impaired hepatic function.

  • Mechanism of Clearance: The reliance on hepatic metabolism via CYP3A4 means that reduced liver function can decrease the drug's clearance, potentially leading to increased drug exposure and a higher risk of adverse events [2] [3] [4].
  • Protein Binding: this compound is highly bound (>99%) to plasma proteins [3]. While the impact of hepatic impairment on protein binding is not explicitly detailed, it is a factor that should be considered in pharmacokinetic studies.
  • Available Formulations: The availability of 86 mg tablets enables the practical administration of the reduced 258 mg dose required for patients with moderate hepatic impairment [1] [5].

The following diagram illustrates the metabolic pathway and decision logic for hepatic impairment:

G A This compound Oral Administration B Primary Hepatic Metabolism via CYP3A4 A->B C Feces (82.9%) B->C D Hepatic Impairment Assessment (Child-Pugh Class) E Mild (Class A) D->E F Moderate (Class B) D->F G Severe (Class C) D->G H Dose: 345 mg once daily E->H I Dose: 258 mg once daily F->I J Avoid Use G->J

Proposed Experimental Protocol for Hepatic Impairment Studies

The current prescribing information identifies a gap for patients with severe hepatic impairment (Child-Pugh C) [1]. The following protocol outlines a study design to address this, as mandated by the FDA as a post-marketing requirement [3].

Objective

To characterize the pharmacokinetics (PK) of this compound and determine an appropriate dose in patients with severe hepatic impairment (Child-Pugh Class C) compared to matched healthy controls.

Study Design
  • Type: Open-label, parallel-group, single-dose PK study.
  • Cohorts:
    • Experimental Group: Participants with severe hepatic impairment (Child-Pugh Class C).
    • Control Group: Healthy participants with normal hepatic function, matched for age, sex, and body weight.
  • Ethics: The study protocol must be approved by an Institutional Review Board (IRB), and all participants must provide written informed consent.
Methodology
  • 3.1 Participant Enrollment:
    • Inclusion Criteria (Experimental): Adults ≥18 years with a confirmed diagnosis of Child-Pugh Class C cirrhosis.
    • Exclusion Criteria: Concomitant use of strong CYP3A4 inducers or inhibitors; significant renal impairment; unstable hepatic function.
  • 3.2 Dosing and PK Sampling:
    • A single oral dose of 172 mg this compound (two 86 mg tablets) will be administered under fasted or fed conditions as per label recommendations.
    • Blood Sample Collection: Serial blood samples will be collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
    • Sample Handling: Plasma will be separated by centrifugation and stored at -70°C ± 10°C until analysis.
  • 3.3 Bioanalytical Method:
    • This compound plasma concentrations will be quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
  • 3.4 PK and Statistical Analysis:
    • Primary PK Parameters: Area under the plasma concentration-time curve from zero to infinity (AUC~0-∞~), maximum plasma concentration (C~max~), and terminal half-life (t~1/2~).
    • Statistical Comparison: Geometric mean ratios (GMR) and 90% confidence intervals (CIs) for AUC and C~max~ will be calculated between the hepatic impairment and control groups. A lack of equivalence (e.g., if the 90% CI falls entirely outside the 80-125% bioequivalence range) will indicate a significant impact of hepatic impairment.

Clinical Monitoring and Concomitant Medication Considerations

For patients with moderate hepatic impairment receiving the 258 mg dose, vigilant monitoring is essential.

Monitoring Area Parameter Frequency / Notes
Adverse Events (AEs) Nausea, vomiting, musculoskeletal pain, fatigue [1] [6] Monitor closely, especially during treatment initiation.
Laboratory Lipid profile (cholesterol, triglycerides) [1] Prior to initiation and periodically during treatment.
Concomitant Medications Strong/moderate CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampin) [1] Avoid concurrent use due to risk of interaction [1] [5].

Research Gaps and Future Directions

  • Severe Hepatic Impairment: As noted, a formal pharmacokinetic study in patients with severe hepatic impairment (Child-Pugh C) is an ongoing post-marketing requirement [3]. The safety and efficacy in this population cannot be established until such a study is completed.
  • Diverse Populations: Further analysis is required to characterize the safety and efficacy of this compound across racial and ethnic minority groups [3].

References

Application Notes: Guardant360 CDx with Elacestrant

Author: Smolecule Technical Support Team. Date: February 2026

The primary application of Guardant360 CDx in this context is to identify patients with ESR1 mutations in their tumor DNA who are eligible for treatment with elacestrant.

  • Intended Use & Clinical Context: The test is indicated for postmenopausal women or adult men with estrogen receptor-positive (ER+), HER2-negative (HER2–), ESR1-mutated, advanced or metastatic breast cancer whose disease has progressed following at least one line of endocrine therapy [1] [2]. This addresses a major unmet need, as ESR1 mutations are a known driver of resistance to standard endocrine therapy and are present in up to 40% of ER+, HER2- advanced breast cancers [1].
  • Clinical Validation: The FDA approval was based on the Phase 3 EMERALD trial (NCT03778931) [3]. In this trial, Guardant360 CDx was used to identify patients with ESR1 mutations. The results demonstrated that this compound significantly improved progression-free survival (PFS) in this subgroup.
  • Clinical Benefit: In patients with ESR1 mutations, this compound reduced the risk of disease progression or death by 45% compared to standard endocrine therapy (fulvestrant or an aromatase inhibitor). The median PFS was doubled from 1.9 months to 3.8 months [1] [2].

The following table summarizes the key performance and outcome data from the EMERALD trial for the ESR1-mutant population:

Parameter Result with this compound Result with Standard Care
Median Progression-Free Survival 3.8 months [1] 1.9 months [1]
Hazard Ratio (HR) for PFS 0.55 (95% CI: 0.39-0.77) [1] [3] -
Risk Reduction for Progression/Death 45% [1] [3] -

Experimental Protocol & Workflow

The Guardant360 CDx test utilizes a liquid biopsy approach, analyzing circulating tumor DNA (ctDNA) from a patient's blood sample. The detailed methodology is as follows:

  • Sample Collection: Two tubes of blood (10 ml each) are collected from the patient using standard blood draw techniques and specialized collection tubes provided by Guardant Health [4].
  • Plasma Separation: The blood samples are centrifuged to separate plasma from cellular components.
  • ctDNA Extraction: Cell-free DNA (cfDNA) is extracted from the plasma, which contains the ctDNA shed by the tumor.
  • Library Preparation & Next-Generation Sequencing (NGS): The DNA library is prepared and sequenced using NGS technology. The Guardant360 CDx panel comprehensively analyzes 74 genes for key genomic alterations, including single nucleotide variants (SNVs), insertions and deletions (indels), copy number amplifications (CNAs), and fusions [4]. It also assesses microsatellite instability (MSI) status.
  • Bioinformatic Analysis: Advanced algorithms are used to detect and quantify somatic genomic alterations from the sequencing data, specifically identifying mutations in the ESR1 gene.
  • Reporting: A report is generated detailing the detected ESR1 mutations, if any. A positive result for specific ESR1 mutations indicates the patient is a candidate for treatment with this compound.

The diagram below illustrates this clinical testing and treatment pathway:

Start Patient with ER+, HER2- Advanced Breast Cancer A Disease Progression after Endocrine Therapy Start->A B Blood Draw for Guardant360 CDx Test A->B C Plasma Separation & ctDNA Extraction B->C D NGS Sequencing of 74-Gene Panel C->D E Bioinformatic Analysis for ESR1 Mutations D->E F Guardant360 CDx Report E->F G ESR1 Mutation Detected? F->G H Eligible for Treatment with This compound (ORSERDU) G->H Yes I Consider Alternative Treatment Options G->I No

Technical Specifications

The table below outlines the core technical and performance characteristics of the Guardant360 CDx test:

Specification Category Details
Sample Type Whole blood (liquid biopsy) [4]
Sample Volume 2 tubes (10 ml each) [4]
Technology Next-Generation Sequencing (NGS) [4]
Analytes Detected ctDNA (Somatic variants)
Genomic Coverage 74 genes for SNVs/Indels; 18 genes for CNAs; 6 genes for fusions; MSI status [4]
Key Biomarker ESR1 missense mutations (e.g., within codons 310-547) [5] [1]
Turnaround Time ~5 days (median from sample receipt) [4]
Regulatory Status FDA-approved as a companion diagnostic for this compound (Jan 2023) and imlunestrant (Sep 2025) [6] [1].

Key Considerations for Researchers

  • A Paradigm Shift in Diagnosis: The approval of a blood-based test for this indication overcomes limitations of traditional tissue biopsies, such as invasiveness, tumor heterogeneity, and difficulty in serial monitoring [7].
  • Expanding Utility: The recent September 2025 FDA approval of Guardant360 CDx as a companion diagnostic for a second drug, imlunestrant (Inluriyo), further solidifies its role in managing ESR1-mutated advanced breast cancer and provides another treatment option for identified patients [6] [8].
  • Limitations and Future Directions: While a breakthrough, challenges like potential false results due to low ctDNA shedding or clonal hematopoiesis exist [7]. Future development may focus on using other biofluids (e.g., urine) and leveraging AI to enhance test sensitivity [7].

References

Elacestrant ELEVATE trial combination targeted agents

Author: Smolecule Technical Support Team. Date: February 2026

ELEVATE Trial Application Notes

Scientific Rationale and Trial Design

The phase 1b/2 ELEVATE trial is an open-label, umbrella study designed to evaluate elacestrant in combination with multiple targeted therapies for patients with ER+/HER2- locally advanced or metastatic breast cancer [1]. Its primary objective is to determine the safety, recommended phase 2 dose (RP2D), and efficacy of these combinations to overcome diverse endocrine resistance pathways.

The trial is structured into multiple cohorts, investigating this compound paired with CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib) and inhibitors of the PI3K/AKT/mTOR pathway (alpelisib, everolimus, capivasertib) [2] [1]. This design positions this compound as a potential novel endocrine therapy (ET) backbone for all-oral combination regimens, aiming to delay the need for chemotherapy or antibody-drug conjugates [3].

Key Efficacy Findings

Updated results from the ELEVATE trial presented at the 2025 ASCO Annual Meeting show encouraging preliminary efficacy for this compound combinations. The data below focus on the ribociclib and everolimus cohorts in patients who had received prior endocrine therapy and a CDK4/6 inhibitor [3].

Table 1: Preliminary Efficacy of this compound Combinations in the ELEVATE Trial

Combination Therapy Median Progression-Free Survival (PFS) Recommended Phase 2 Dose (RP2D)
This compound + Ribociclib 7.8 months [3] This compound 345 mg + Ribociclib 400 mg daily (3 weeks on/1 week off) [3] [2]
This compound + Everolimus 8.3 months [3] This compound 345 mg + Everolimus 7.5 mg daily [3]

These findings are consistent with data from the this compound plus abemaciclib cohort presented earlier, which also showed favorable preliminary efficacy and safety [1].

Safety and Tolerability Profile

The safety profiles of this compound combinations in the ELEVATE trial are consistent with the known profiles of each targeted agent when combined with standard-of-care endocrine therapy [3] [1]. Most adverse events (AEs) were mild (Grade 1-2), and the safety profiles were manageable across cohorts [3].

Table 2: Common and Notable Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

Adverse Event This compound + Ribociclib (RP2D) This compound + Everolimus (RP2D)
Most Common TEAEs Consistent with known profiles of ribociclib + ET [3] Consistent with known profiles of everolimus + ET [3]
Grade ≥3 TEAEs Manageable, with specific dose adjustments (e.g., ribociclib reduction to 400 mg) implemented for tolerability [3] [2] Manageable, with a safety profile consistent with everolimus plus standard ET [3]

Experimental Protocols

Patient Selection and Dosing Protocol
  • Inclusion Criteria: The trial enrolls adult patients with histologically or cytologically confirmed ER+/HER2- locally advanced or metastatic breast cancer. Key inclusion factors are prior treatment with endocrine therapy and a CDK4/6 inhibitor, and measurable or evaluable disease [1].
  • Dosing Administration: Patients receive the RP2D for each combination orally with food [4]. For the ribociclib combination, the schedule is 3 weeks of daily dosing followed by a 1-week break [2]. For the everolimus combination, dosing is continuous.
  • Dose Modification Guidelines: The protocol allows for dose reductions to manage toxicity. For example, the ribociclib dose was reduced to 400 mg from a higher dose to optimize the balance between efficacy and tolerability [2].
Efficacy and Safety Assessment Methodology
  • Primary Efficacy Endpoint: Progression-Free Survival (PFS) is a key endpoint, defined as the time from randomization to disease progression or death from any cause. Tumor assessments are performed regularly using standard RECIST v1.1 criteria [5].
  • Safety Monitoring: Safety is evaluated through continuous monitoring of treatment-emergent adverse events (TEAEs), graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Specific monitoring for known class effects (e.g., dyslipidemia with this compound, hematological toxicities with ribociclib, stomatitis with everolimus) is mandated [6] [3].
  • Laboratory Assessments: Schedule regular blood tests to monitor lipid profiles (due to the risk of hypercholesterolemia and hypertriglyceridemia), liver function (AST, ALT), renal function (creatinine), and complete blood count [6].

Visualizing the Scientific Rationale

The following diagram illustrates the scientific rationale behind the combination strategies tested in the ELEVATE trial, highlighting how this compound and its partner drugs simultaneously target different resistance pathways.

G Resistance Resistance ERPathway ER Pathway Dependency (ESR1 mutations) Resistance->ERPathway CDKPathway CDK4/6 Pathway (Cell Cycle Progression) Resistance->CDKPathway mTORPathway PI3K/mTOR Pathway (Growth/Survival Signals) Resistance->mTORPathway This compound This compound ERPathway->this compound CDK4_6i CDK4/6 Inhibitors (e.g., Ribociclib) CDKPathway->CDK4_6i mTORi mTOR Inhibitors (e.g., Everolimus) mTORPathway->mTORi CombinationTherapy Combination Therapy (Concurrent Pathway Blockade) This compound->CombinationTherapy CDK4_6i->CombinationTherapy mTORi->CombinationTherapy SynergisticEffect Synergistic Effect: Enhanced Antitumor Activity & Overcome Resistance CombinationTherapy->SynergisticEffect

Discussion and Future Directions

The ELEVATE trial establishes a strong foundation for using this compound as a backbone for combination therapy in ER+/HER2- mBC. The preliminary efficacy and manageable safety of this compound with ribociclib or everolimus support further clinical development [3] [1]. The determination of RP2Ds for these combinations is a critical step for designing subsequent phase 3 trials.

Future directions include the ongoing phase 3 ADELA trial (NCT06382948), which will further evaluate the combination of this compound and everolimus in a randomized, double-blinded setting for patients with ESR1-mutated tumors progressing on ET and a CDK4/6 inhibitor [1]. The ELEVATE trial continues to explore other combinations, such as with capivasertib and alpelisib, to fully elucidate this compound's potential in overcoming diverse resistance mechanisms.


References

Elacestrant Monitoring Protocol: Laboratory Parameters and Schedule

Author: Smolecule Technical Support Team. Date: February 2026

Regular laboratory monitoring is essential during elacestrant treatment to manage known metabolic and hepatic effects. The following protocol outlines key parameters and schedules based on clinical trial data and prescribing information.

Table 1: Laboratory Monitoring Schedule and Key Parameters for this compound

Monitoring Parameter Baseline Frequency During Treatment Clinical Significance & Notes

| Lipid Panel (Cholesterol & Triglycerides) | Required [1] [2] | At least every 3 months [3] | this compound can cause hypercholesterolemia and hypertriglyceridemia; may require lipid-lowering medication (e.g., statins) [1] [3]. | | Liver Function Tests (LFTs) (ALT, AST) | Required [1] | Every 3 months (as part of a comprehensive metabolic panel) [3] | Serum ALT/AST elevations occurred in clinical trials; monitor for potential liver toxicity [1] [4]. | | Other Parameters (Hemoglobin, Sodium, Creatinine) | Recommended [2] | Periodically, as clinically indicated | May cause decreased hemoglobin and sodium; increased creatinine has been observed [2]. |

Quantitative Safety Profile from Clinical Data

Understanding the incidence of laboratory abnormalities is crucial for risk assessment and clinical trial design. Data from the pivotal phase III EMERALD trial provides the foundation for this safety profile.

Table 2: Incidence of Select Laboratory Abnormalities in the EMERALD Phase III Trial [5]

Laboratory Abnormality This compound Arm (%) Standard of Care Arm (%)
Increased Cholesterol Reported as common Not specified
Increased Triglycerides Reported as common Not specified
Any ALT Elevation 9 10
ALT >5x ULN 2.1 0.9
Any AST Elevation Information missing Information missing
AST >5x ULN Information missing Information missing

Note: ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase; ULN = Upper Limit of Normal. The LiverTox assessment concludes that this compound is an unlikely cause of clinically apparent liver injury, with most transaminase elevations being transient and asymptomatic [5].

Protocol for Management of Laboratory Abnormalities

Proactive management of adverse reactions is critical for maintaining dose intensity and patient safety. The following workflow and table detail the recommended actions based on toxicity grade.

Start Start: On-Treatment Lab Result Grade1 Grade 1 Abnormality Start->Grade1 Grade2 Grade 2 Abnormality Start->Grade2 Grade3 Grade 3 Abnormality Start->Grade3 Grade4 Grade 4 Abnormality Start->Grade4 ContDose Continue this compound at Current Dose Grade1->ContDose ConsiderInt Consider Dose Interruption Grade2->ConsiderInt IntDose Interrupt Dose Grade3->IntDose Grade4->IntDose ConsiderInt->ContDose ResumeLow Resume at Next Lower Dose IntDose->ResumeLow IntDose->ResumeLow Dc Permanently Discontinue ResumeLow->Dc If toxicity recurs at reduced dose

Table 3: Dose Modification Guidelines for Adverse Reactions [1]

Toxicity Grade Action Recommended Dose After Recovery
Grade 1 Continue therapy at current dose. No change.
Grade 2 Consider interrupting dose until resolution to Grade ≤1. Resume at the same dose level.
Grade 3 Interrupt dose until resolution to Grade ≤1. Resume at the next lower dose level. If Grade 3 recurs, interrupt and reduce by another level.
Grade 4 Interrupt dose until resolution to Grade ≤1. Resume at the next lower dose level. Permanently discontinue if Grade 4 recurs.

Dose Reduction Levels: The recommended starting dose is 345 mg once daily. The first reduction is to 258 mg once daily, and the second reduction is to 172 mg once daily. Therapy should be discontinued if a patient cannot tolerate 172 mg daily [1].

Special Considerations for Drug Development

  • Hepatic Impairment: The pharmacokinetics of this compound are affected by liver dysfunction. No dose adjustment is needed for mild (Child-Pugh A) impairment. The dose should be reduced to 258 mg daily for moderate (Child-Pugh B) impairment. Its use should be avoided in patients with severe (Child-Pugh C) hepatic impairment, as it has not been studied in this population [1] [2].
  • Drug-Drug Interactions (DDIs): this compound is a substrate of CYP3A4 [2]. Coadministration with strong or moderate CYP3A4 inhibitors may increase this compound exposure and the risk of adverse reactions, while coadministration with inducers may reduce its efficacy [1]. Furthermore, this compound may increase the blood levels of concomitant drugs like atorvastatin, necessitating closer monitoring [6].

Conclusion

This compound introduces a manageable safety profile for advanced breast cancer treatment. Implementing the structured monitoring and management protocols outlined above is essential for mitigating risks associated with dyslipidemia and liver enzyme elevations in both clinical practice and research settings.

References

managing Elacestrant nausea vomiting side effects

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Characteristics of GI Events

Quantitative data from the EMERALD phase III trial and post-marketing analyses provide a clear profile of these gastrointestinal (GI) events.

Table 1: Incidence of Nausea and Vomiting with Elacestrant

Adverse Event Overall Incidence (EMERALD Trial) [1] Grade 3 Severity (EMERALD Trial) [1] Post-Marketing Reporting (FAERS Data) [2]
Nausea 35% 2.5% 703 reports
Vomiting 19% 0.8% 306 reports

The onset of these GI disorders is notably rapid. Post-marketing data indicates a median time to onset of 17 days for gastrointestinal disorders, which is significantly earlier than the median time for other system organ classes [2]. Furthermore, these events are reported more frequently in patients aged 75 years or older [3].

Management Strategies and Intervention Protocols

Based on clinical guidelines and prescribing information, here are the key strategies for managing nausea and vomiting in patients taking this compound.

Table 2: Management Strategies for this compound-Induced Nausea and Vomiting

Strategy Protocol & Implementation
Administration with Food Take this compound with a meal to reduce incidence and severity of nausea and vomiting. A high-fat meal (800-1000 calories, 50% fat) can increase drug exposure (Cmax by 42%, AUC by 22%) [4] [5].
Proactive Antiemetic Use Prophylactic prescription of antiemetic medications is recommended [6].
Dietary Modifications Advise patients to avoid heavy, greasy, spicy, or acidic foods. Recommend small, frequent meals and saltine crackers or ginger ale to alleviate symptoms [6].
Dosage Interruption & Adjustment For persistent or severe (Grade ≥3) events, interrupt this compound until symptoms resolve to ≤ Grade 1, then resume at the same or a reduced dose level [4] [7].
Handling Vomiting After Dosing If vomiting occurs after taking a dose, do not take another dose that day. Resume the regular schedule the following day [8] [9] [5].

Mechanism and Clinical Workflow

The following diagram illustrates the posited mechanism and recommended clinical management workflow for these GI adverse events.

cluster_1 Clinical Assessment & Management cluster_2 Intervention Options Start This compound Oral Administration Mech Proposed Mechanism: Direct effect on gastric mucosa or central nervous system Start->Mech AE Adverse Event: Nausea & Vomiting Mech->AE Assess Assess Severity (CTCAE Grading) AE->Assess Intervene Implement Management Strategy Assess->Intervene Prophy Prophylactic Antiemetics Intervene->Prophy Admin Administration with Food Intervene->Admin Dietary Dietary Modification Intervene->Dietary Dose Dose Interruption & Reduction Intervene->Dose

Conclusion

References

Elacestrant hypertriglyceridemia monitoring management

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Clinical Management

The following table summarizes the incidence and general management guidelines for elacestrant-associated dyslipidemia.

Aspect Details
Reported Incidence Hypercholesterolemia: 30% of patients; Hypertriglyceridemia: 27% of patients [1] [2].
Grade 3/4 Events Incidence of severe events is low (Hypercholesterolemia: 0.9%; Hypertriglyceridemia: 2.2%) [1].
Monitoring Protocol Baseline lipid profile is required before treatment initiation. Periodic monitoring is recommended throughout therapy [3] [1] [4].
Dose Modifications Clinical trials show that hypertriglyceridemia rarely led to dose interruptions or discontinuations. Management typically involves monitoring and standard lipid-lowering interventions without altering this compound dosing [2].

Experimental Protocols & Research Considerations

For scientists designing preclinical and clinical studies, here are specific methodologies and considerations for investigating this adverse effect.

  • Clinical Trial Protocol Suggestion: The monitoring strategy can be modeled on the phase 3 EMERALD trial design [5] [2]. Implement scheduled blood draws for lipid panels (including total cholesterol, LDL-C, HDL-C, and triglycerides) at predefined intervals: at a baseline visit, at the end of the first cycle (e.g., Day 1 of Cycle 2), and then every 2-3 cycles thereafter throughout the treatment period. This allows for the characterization of the time course and magnitude of lipid changes.

  • Concomitant Medication Management: In clinical trials, the use of lipid-lowering drugs (e.g., statins, fibrates) is permitted. Document the usage of these medications carefully, as they are a key confounder when analyzing the incidence and severity of this compound-induced hypertriglyceridemia [2].

  • Mechanistic Investigation Workflow: The diagram below outlines a proposed high-level workflow for investigating the underlying mechanism of this adverse effect, based on standard pharmacological research practices.

Start Identify Phenomena (Clinical Hypertriglyceridemia) H1 Hypothesis 1: Direct Effect on Lipid Metabolism? Start->H1 H2 Hypothesis 2: Secondary to Other Metabolic Shifts? Start->H2 Exp1 In Vitro Models: Hepatocyte assays for lipid uptake/secretion H1->Exp1 Exp2 In Vivo Models: Animal lipid profiles & tissue analysis H1->Exp2 Exp3 -'Omics Analyses: Transcriptomics/Proteomics of patient samples H2->Exp3 Integrate Integrate Data to Elucidate Mechanism Exp1->Integrate Exp2->Integrate Exp3->Integrate

Safety Monitoring & Dose Modification Framework

While dyslipidemia itself rarely requires dose changes, the following table outlines the standard framework for managing adverse events with this compound, which can be applied to any persistent Grade 3/4 lipid abnormalities [4].

Toxicity Grade Recommended Action
Grade 1 Continue this compound at current dose.
Grade 2 Consider interruption until resolution to Grade ≤1, then resume at same dose.
Grade 3 Interrupt therapy until resolution to Grade ≤1, then resume at a reduced dose level.
Grade 4 Interrupt therapy until resolution to Grade ≤1, then resume at a reduced dose level. Permanently discontinue if recurrence occurs.

Dose Reduction Levels: The recommended starting dose is 345 mg once daily. The first reduction is to 258 mg, and the second reduction is to 172 mg. Treatment should be permanently discontinued if further reduction below 172 mg is required [4].

Key Takeaways for Protocol Development

  • Proactive Monitoring is Essential: Incorporate mandatory baseline and periodic lipid panels into your study protocols to capture data on this common adverse event [1] [4].
  • Mechanism is Not Fully Defined: Current research confirms the clinical observation but does not explicitly detail the molecular pathway. Investigating the mechanism remains a potential area for further research.
  • Manageable Clinical Impact: Hypertriglyceridemia associated with this compound is typically manageable with standard medical care and rarely leads to treatment discontinuation in clinical trials [2].

References

overcoming resistance to Elacestrant therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Resistance to Elacestrant

Current evidence points to several potential mechanisms through which resistance to this compound may emerge. Understanding these is the first step in troubleshooting experimental outcomes.

The diagram below illustrates the primary resistance pathways and their relationships.

G ElacestrantResistance This compound Resistance AlterPathways Activation of Alternative Growth Pathways ElacestrantResistance->AlterPathways ESR1Polyclonality Polyclonal ESR1 Mutations (≥4 alterations) ElacestrantResistance->ESR1Polyclonality ERLoss Loss of ER Expression ElacestrantResistance->ERLoss RTK Type I/II Receptor Tyrosine Kinases (RTKs) AlterPathways->RTK PI3K PI3K/AKT/mTOR Pathway AlterPathways->PI3K

The table below details these mechanisms and the associated evidence.

Mechanism Description & Evidence Key Supporting Findings
Receptor Tyrosine Kinase (RTK) Activation Preclinical data suggests that resistance can involve the upregulation of Type I and II RTKs, making cells dependent on alternative growth pathways [1]. "resistance to this compound involves Type-I and Type-II receptor tyrosine kinases which are amenable to therapeutic targeting" [1].
Co-occurring PI3K Pathway Mutations The presence of concurrent mutations (e.g., in PIK3CA, AKT1, PTEN) is associated with a shorter duration of benefit from this compound, indicating a shared mechanism of resistance with other endocrine therapies [2]. Real-world evidence shows a median Time-to-Next-Therapy of 5.2 months for tumors with dual ESR1 and PI3K-pathway mutations [2].
*ESR1* Polyclonality Tumors with a higher number of different ESR1 mutations (polyclonality) may be more resistant. This suggests a complex resistance landscape that requires targeting multiple mutant clones [2]. Patients with ≥4 ESR1 alterations had a shorter Time-to-Next-Therapy (5.2 months) compared to the overall study population (6.4 months) [2].
Loss of ER Expression In some models of acquired resistance, the loss of ER expression itself is the primary mechanism, rendering SERDs ineffective as their target is no longer present [1]. MCF7-LTED-ICIR cells, which reduce ESR1 expression as part of the resistance mechanism, showed no sensitivity to this compound [1].

Strategies to Overcome Resistance

To combat the mechanisms described above, the main strategy is to use this compound in combination with other targeted agents. The ELEVATE trial (NCT05563220) is a key phase 1b/2 study systematically evaluating these combinations [3] [4].

The following table summarizes the leading combination strategies being investigated.

Combination Partner Target Rationale & Evidence Clinical Trial Status
Ribociclib CDK4/6 Preclinically, the addition of this compound to CDK4/6 inhibitors enhances the antiproliferative effect versus monotherapy. This compound also inhibits the growth of palbociclib-resistant cells [1]. ELEVATE trial. A dose of ribociclib 400 mg (3-weeks-on/1-week-off) with this compound was determined to optimize tolerability [4].
Capivasertib AKT Targets the PI3K/AKT/mTOR pathway, a common co-resistance mechanism. This combination aims to treat tumors with both ESR1 and PIK3CA mutations [2] [4]. Under investigation in the ELEVATE trial [4].
Everolimus mTOR Similarly targets the PI3K/AKT/mTOR pathway downstream of AKT, providing another angle to overcome pathway-level resistance [4]. Under investigation in the ELEVATE trial [4].
Abemaciclib CDK4/6 Like ribociclib, this combination aims to enhance cell cycle arrest and overcome resistance. A patent exists for this specific combination [5]. Early research/patent stage [5].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations.

Protocol 1: Assessing Combination Efficacy with CDK4/6 Inhibitors

This protocol is based on experiments showing that "The addition of this compound to CDK4/6 inhibitors enhances the antiproliferative effect compared to monotherapy" [1].

  • Objective: To determine the synergistic anti-proliferative effect of this compound in combination with a CDK4/6 inhibitor (e.g., palbociclib, ribociclib) in ER+ breast cancer cell lines, including those with acquired CDK4/6 inhibitor resistance.
  • Materials:
    • ER+ breast cancer cell lines (e.g., MCF7, T47D) and their palbociclib-resistant derivatives.
    • This compound, CDK4/6 inhibitor (e.g., ribociclib), DMSO.
    • Cell culture reagents, 96-well plates, equipment for CellTiter-Glo Luminescent Cell Viability Assay.
  • Method:
    • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.
    • Treat cells in triplicate with:
      • DMSO vehicle control.
      • This compound monotherapy (e.g., serial dilutions from 1 nM to 1 µM).
      • CDK4/6 inhibitor monotherapy (e.g., serial dilutions from 10 nM to 10 µM).
      • Combination therapy (fixed ratio of both drugs across the same concentration range).
    • Incubate for 5-7 days, depending on the cell line's doubling time.
    • Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
    • Analyze data by calculating the combination index (CI) using software like CompuSyn to determine synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).
Protocol 2: Profiling the Resistance Kinome

This protocol is derived from the finding that "resistance to this compound involves Type-I and-II receptor tyrosine kinases" [1].

  • Objective: To identify specific RTKs that are upregulated or activated in this compound-resistant cell models.
  • Materials:
    • Parental and this compound-resistant (generated via long-term culture in increasing doses) cell lines.
    • Phospho-RTK array kit (e.g., Proteome Profiler Human Phospho-RTK Array).
    • Cell lysis buffer, detection reagents, X-ray film or chemiluminescence imager.
  • Method:
    • Lyse an equal number of parental and resistant cells using the provided lysis buffer supplemented with protease and phosphatase inhibitors.
    • Clarify the lysates by centrifugation.
    • Incubate the lysates with the Phospho-RTK array membrane according to the manufacturer's protocol.
    • Detect the bound phosphorylated RTKs using chemiluminescence.
    • Analyze the signal intensities for each RTK spot on the membrane. Compare the resistant cell profile to the parental profile to identify kinases with significantly increased phosphorylation, indicating their role in resistance.

Key Considerations for Experimental Design

When modeling and troubleshooting this compound resistance, keep these factors in mind:

  • Prior Treatment Duration as a Biomarker: Clinical data strongly suggests that the duration of prior CDK4/6 inhibitor therapy (≥12 months) predicts better response to this compound [6] [7]. When developing resistance models, consider the "treatment history" of your cell lines or PDX models.
  • Mutation Status is Crucial: Always genotype your models for ESR1 mutations (including specific alleles like D538G and Y537S) and co-occurring mutations in PIK3CA, AKT1, and TP53 at baseline [6] [2]. This will help you correlate findings with specific genomic contexts.
  • Confirm ER Expression: As loss of ER is a known resistance mechanism [1], regularly check for ER protein and gene expression in your resistant models via western blot or RT-qPCR to rule out this possibility.

References

Elacestrant dose reduction hepatic dysfunction

Author: Smolecule Technical Support Team. Date: February 2026

Elacestrant Dosage in Hepatic Impairment

Hepatic Impairment (Child-Pugh Class) Recommended Dosage
Mild (Class A) No dosage adjustment necessary. 345 mg once daily [1].
Moderate (Class B) Reduce dosage to 258 mg once daily [1] [2].
Severe (Class C) Avoid use [1] [3].

Pharmacology and Clinical Rationale

The basis for these adjustments lies in the drug's pharmacokinetic profile:

  • Primary Metabolism: this compound is primarily metabolized by the liver enzyme CYP3A4 [4] [3].
  • Exposure Increase: In patients with moderate hepatic impairment (Child-Pugh B), the systemic exposure (AUC) to this compound is increased by approximately 83% compared to those with normal hepatic function [3] [2]. This elevated exposure raises the risk of adverse reactions, necessitating a dose reduction.
  • Lack of Data: The use of this compound in patients with severe hepatic impairment (Child-Pugh C) has not been studied, hence it is not recommended [1] [2].

The following diagram illustrates the decision-making workflow for this compound dosing in hepatic impairment:

Start Assess Hepatic Function (Child-Pugh Classification) A Mild Impairment (Class A) Start->A B Moderate Impairment (Class B) Start->B C Severe Impairment (Class C) Start->C D1 No dosage adjustment needed A->D1 D2 Reduce dose to 258 mg once daily B->D2 D3 Avoid use C->D3

Important Protocol Considerations

In addition to the baseline dosage adjustment, several related factors are crucial for clinical trial design and patient management:

  • Monitoring Lipid Profiles: Hypercholesterolemia and hypertriglyceridemia are common adverse reactions. It is recommended to monitor the lipid profile prior to starting treatment and periodically thereafter [1] [5].
  • Managing Drug-Drug Interactions: Due to its metabolism via CYP3A4, concomitant use of strong or moderate CYP3A4 inhibitors should be avoided, as they can significantly increase this compound exposure. Similarly, strong or moderate CYP3A4 inducers should be avoided as they can decrease this compound exposure and reduce efficacy [1] [3] [2].
  • Dosage Form Administration: The 258 mg dose for moderate hepatic impairment is achieved by administering three 86 mg tablets once daily [1]. Tablets should be swallowed whole with food to reduce nausea and vomiting [1] [6].

References

prophylactic antiemetics for Elacestrant treatment

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Should prophylactic antiemetics be routinely prescribed with Elacestrant? While not all patients will experience severe nausea, providing a prescription for antiemetics at the start of treatment is a widely recommended and well-adopted practice. This "proactive" or "backup" approach ensures medication is available if symptoms occur, preventing treatment interruptions and improving quality of life [1] [2]. Some experts automatically send a prescription to the pharmacy when initiating this compound [1].

  • What is the clinical evidence for antiemetic prophylaxis with this compound? In the pivotal EMERALD trial, approximately 35% of patients experienced nausea while on this compound treatment [3] [2]. However, the rate of antiemetic use in the this compound group was not higher than in the standard-of-care control group, suggesting that the nausea is manageable and not necessarily more severe than with other endocrine therapies [2].

  • Which antiemetics are recommended? 5-HT3 receptor antagonists (e.g., Ondansetron/Zofran) are commonly prescribed for managing nausea associated with this compound [1] [2]. The choice of agent should be based on the patient's profile and potential for drug interactions.

  • What other management strategies are important for tolerability? Administering this compound with food is a key strategy to help minimize nausea and vomiting [3]. For other common adverse effects like diarrhea, having antidiarrheal agents (e.g., Loperamide/Imodium) on hand is also advised [2].

Adverse Event Profile of this compound

The table below summarizes the frequency of common adverse events (AEs) associated with this compound, based on clinical trial data and post-marketing reports, to help contextualize the need for supportive care.

Adverse Event Approximate Frequency (Clinical Trial) Post-Marking Reporting Frequency (FAERS Data)
Nausea 35% [3] [2] Very Common (703 reports) [4]
Vomiting Information missing Common (306 reports) [4]
Diarrhea Information missing Common (319 reports) [4]
Fatigue Information missing Very Common (494 reports) [4]
Arthralgia Information missing Common [4]
Increased Cholesterol -- --

Note: "--" indicates that specific frequency data from the provided sources is not available. Clinical trial data is from the EMERALD trial. Post-marketing data is from the FDA Adverse Event Reporting System (FAERS), where report count does not indicate incidence rate but reflects volume of received reports [4].

Proactive Management Protocol for GI Toxicity

The following workflow outlines a practical, proactive approach for managing gastrointestinal adverse events in patients starting this compound, based on expert commentary [1] [2].

Start Start this compound Treatment P1 Prescribe Prophylactic Antiemetic (e.g., Ondansetron) Start->P1 P2 Counsel Patient: • Take with food • Have antiemetic as backup • Report persistent symptoms Start->P2 Decision1 Does nausea/vomiting occur? P1->Decision1 P2->Decision1 A1 Use prescribed antiemetic Decision1->A1 Yes A2 Continue this compound at current dose Decision1->A2 No Monitor Monitor for symptom improvement A1->Monitor Decision2 Symptoms controlled? Monitor->Decision2 Decision2->A2 Yes A3 Consider Dose Reduction per PI Decision2->A3 No A3->Monitor Re-evaluate

Key Takeaways for Clinical Practice

  • Proactive Prescribing is Preferred: Providing an antiemetic prescription upon initiating this compound, even if not used preventively by all patients, is a key strategy for managing quality of life and supporting treatment adherence [1] [2].
  • Administration with Food is Crucial: Dosing this compound with food is a standard recommendation to help reduce gastrointestinal irritation [3].
  • Monitor Beyond GI Symptoms: Routine monitoring should also include liver function tests and lipid panels, as this compound can cause elevations in liver enzymes and cholesterol [4] [2].

References

Elacestrant Safety Profile and Adherence Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data on elacestrant's adverse events (AEs), derived from clinical trials and post-marketing analyses, are summarized in the table below. This data is essential for designing patient support and monitoring protocols.

Table 1: this compound Adverse Event Profile and Onset [1] [2] [3]

Adverse Event (AE) Frequency / Key Statistics Grade 3/4 Severity Time to Onset (Median)
Nausea 35% (EMERALD Trial); Most commonly reported AE in FAERS [1] [2] [4] 2.5% (EMERALD Trial) [2] Within first month [4]
Musculoskeletal Pain 41% (EMERALD Trial) [2] 1.7% (serious AE) [2] Data not specified
Increased Cholesterol 30% (EMERALD Trial) [2] 0.9% [2] Data not specified
Fatigue 26% (EMERALD Trial) [2] Data not specified Data not specified
Vomiting 19% (EMERALD Trial) [2] Data not specified Within first month [4]
Increased Triglycerides 27% (EMERALD Trial) [2] 2.2% [2] Data not specified
General GI Disorders Top SOC-level AE in FAERS [1] [4] Data not specified 17 days (Median TTO) [1]
All AEs (Overall) Serious AEs: 12%; Fatal AEs: 1.7% (EMERALD Trial) [2] N/A 39-44 days (Median TTO) [1] [4]

The median time to onset for most AEs is within the first month to month and a half of treatment, highlighting a critical period for intensive patient support [1] [4].

Experimental Protocols for Safety and Adherence Assessment

For researchers designing studies to evaluate this compound's safety and adherence, here are the methodologies from key analyses:

  • Post-Marketing Safety Signal Detection (FAERS Database): This protocol is used to identify real-world AE signals [1] [4].

    • Data Extraction: Extract reports from the FDA Adverse Event Reporting System (FAERS) with this compound as the "primary suspect drug" [1] [4].
    • Data Cleaning: Deduplicate reports based on CASEID and PRIMARYID to ensure data robustness [4].
    • Disproportionality Analysis: Apply multiple statistical algorithms (Reporting Odds Ratio - ROR, Proportional Reporting Ratio - PRR) to quantify the strength of association between this compound and reported AEs. A significant signal is typically defined by a lower limit of the 95% confidence interval (CI) for ROR >1 and a number of cases (a) ≥3 [1].
    • Categorization: Map AEs to standardized MedDRA terms (Preferred Terms and System Organ Classes) for analysis [1].
    • Time-to-Onset Analysis: Calculate the interval between the drug start date (START_DT) and the AE occurrence date (EVENT_DT), often modeled using Weibull distribution [4].
  • Clinical Trial Safety Assessment (EMERALD Phase 3 Trial): This protocol outlines the standard methodology for capturing safety data in controlled clinical trials [2] [5].

    • Reporting: Collect all AEs from trial participants receiving the study drug.
    • Grading: Grade AE severity according to the Common Terminology Criteria for Adverse Events (CTCAE) [1].
    • Causality Assessment: Investigators assess the relationship of the AE to the study drug.
    • Outcome Monitoring: Record outcomes, including dose adjustments, treatment discontinuations, and serious AEs (SAEs).

Management Strategies for Researchers and Clinicians

Proactive management of side effects is the most effective strategy for improving patient adherence.

  • Proactive GI Management: For nausea and vomiting, prophylactic antiemetics are recommended. Administering this compound at bedtime and with food can significantly reduce gastrointestinal irritation [6] [7].
  • Monitoring and Dose Modification:
    • Lipid Monitoring: Check lipid profile (cholesterol and triglycerides) before treatment initiation and periodically thereafter [2].
    • Dosing Protocol: The recommended dose is 345 mg orally once daily. Dosing interruptions (for less than 7 days) may be used for AE management, although no dose reductions are permitted [3].
  • Adherence Support: The oral administration of this compound is noted as a key factor for its convenience and potential for better adherence compared to injectable therapies like fulvestrant [6] [7]. Educating patients on the likelihood and temporary nature of initial GI symptoms can prepare them and improve persistence.

Mechanism of Action: Signaling Pathway

This compound is an oral selective estrogen receptor degrader (SERD). Its mechanism of action in hormone receptor-positive (HR+) breast cancer, particularly in overcoming resistance from ESR1 mutations, can be visualized as follows:

This diagram illustrates how this compound simultaneously blocks and degrades both wild-type and mutant estrogen receptors, inhibiting tumor growth pathways.

References

Elacestrant Pharmacokinetic & Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details Citation
Primary Metabolizing Enzyme CYP3A4 [1] [2] [3]
Bioavailability 11% [1] [2]
Food Effect Increases exposure (AUC 1.57-fold, Cmax 2.06-fold); administer with food [1]
Effect of Acid Suppressants No interaction (e.g., omeprazole) [1]

Clinically Significant Drug Interaction Management

Interacting Drug Class Examples Potential Effect on Elacestrant Recommended Management
Strong/Moderate CYP3A4 Inhibitors Itraconazole, clarithromycin, verapamil, diltiazem Increase this compound plasma concentration; higher risk of adverse reactions Avoid concomitant use [1] [3] [4]
Strong/Moderate CYP3A4 Inducers Rifampin, carbamazepine, St. John's Wort Decrease this compound plasma concentration; potential loss of efficacy Avoid concomitant use [1] [2] [3]

Experimental Protocol for Investigating CYP3A4-Mediated Interactions

For in vitro studies assessing this compound's metabolic stability and drug interaction potential, the following methodology can serve as a guide [1] [5].

Objective: To determine the enzyme kinetics of this compound and its interaction potential with CYP3A4 inhibitors/inducers in human liver microsomes (HLMs) or hepatocytes.

Materials:

  • Test System: Pooled HLMs or cryopreserved human hepatocytes.
  • Substrate: this compound.
  • Reference Compounds: Specific CYP3A4 substrates (e.g., testosterone), inhibitors (e.g., ketoconazole), and inducers (e.g., rifampin).
  • Analytical Instrumentation: LC-MS/MS system for quantitation.

Procedure:

  • Metabolic Stability Assessment:

    • Incubate this compound (at clinically relevant concentrations, e.g., ~60 ng/mL based on Cmin) with HLMs in the presence of NADPH-generating system [1].
    • Withdraw aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Terminate reactions with an organic solvent (e.g., acetonitrile) and analyze supernatant via LC-MS/MS to determine parent compound depletion.
    • Calculate intrinsic clearance (CLint).
  • Reaction Phenotyping:

    • Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or specific inhibitory antibodies in HLMs.
    • Alternatively, use cDNA-expressed recombinant CYP enzymes to identify which isoform(s) are primarily responsible for this compound metabolism.
    • A significant reduction in metabolite formation in the presence of a CYP3A4-specific inhibitor confirms the primary metabolic pathway.
  • Drug-Drug Interaction (DDI) Studies:

    • Inhibition: Co-incubate this compound in HLMs with known CYP3A4 inhibitors at various concentrations. Measure the IC50 value for the inhibition of this compound metabolite formation.
    • Induction: Culture human hepatocytes with this compound and a known CYP3A4 inducer (e.g., rifampin) for 48-72 hours. Measure subsequent CYP3A4 enzyme activity using a probe substrate or by quantifying CYP3A4 mRNA/protein levels.

This compound Metabolic Pathway and Interaction Mechanisms

The following diagram illustrates the primary metabolic pathway of this compound and the key mechanisms of its drug interactions.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism InactiveMetabolites Inactive Metabolites FecalExcretion Excreted in Feces InactiveMetabolites->FecalExcretion CYP3A4->InactiveMetabolites IncreasedRisk Increased this compound Exposure & Toxicity Risk CYP3A4->IncreasedRisk  Activity ReducedEfficacy Reduced this compound Exposure & Potential Loss of Efficacy CYP3A4->ReducedEfficacy StrongInhibitors Strong CYP3A4 Inhibitors (e.g., Itraconazole) StrongInhibitors->CYP3A4  Inhibits StrongInducers Strong CYP3A4 Inducers (e.g., Rifampin) StrongInducers->CYP3A4  Induces

Frequently Asked Questions (FAQs) for Researchers

Q1: Are there any special handling considerations for this compound in a research setting? Yes. This compound is considered to have the potential to cause fetal harm. In accordance with safe handling procedures for hazardous drugs, researchers should use appropriate personal protective equipment (PPE), such as gloves and lab coats, during weighing, formulation, and administration in pre-clinical studies [3].

Q2: Does hepatic impairment affect this compound's pharmacokinetics? Yes. Pharmacokinetic data indicate that dose reduction is required for patients with moderate hepatic impairment (Child-Pugh B). This compound should be avoided in patients with severe hepatic impairment (Child-Pugh C), as appropriate dosing has not been established [1] [3] [4]. A postmarketing requirement includes a trial to determine the dose for severe hepatic impairment [1].

Q3: What is the clinical evidence supporting the avoidance of CYP3A4 inducers and inhibitors? The avoidance is based on this compound's pharmacokinetic profile. As a sensitive CYP3A4 substrate, co-administration with strong inducers or inhibitors is expected to cause clinically significant changes in plasma exposure. This can lead to subtherapeutic drug levels or increased toxicity, which is a standard management strategy for drugs with this metabolic profile [1] [2] [4].

References

Elacestrant treatment duration discontinuation criteria

Author: Smolecule Technical Support Team. Date: February 2026

Elacestrant Treatment Protocol: Key Facts

The table below summarizes the core principles for administering this compound in clinical studies.

Aspect Protocol Specification
Standard Dosage 345 mg, taken orally once daily [1] [2].
Treatment Duration Continue until disease progression or unacceptable toxicity [1] [2].
Administration With food to reduce incidence and severity of nausea [1]. Tablets must be swallowed whole [1].
Patient Selection Treatment is indicated for postmenopausal women or adult men with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer, following at least one line of endocrine therapy. Presence of ESR1 mutation must be confirmed using an FDA-approved test [1].

Discontinuation & Dosage Modification Criteria

Dosage adjustments are a critical strategy for managing adverse reactions and avoiding premature treatment discontinuation. The following flowchart outlines the decision-making process for managing adverse reactions (ARs), based on their severity (graded from 1 to 4) [1].

Start Adverse Reaction (AR) Occurs Grade1 Grade 1 AR Start->Grade1 Grade2 Grade 2 AR Start->Grade2 Grade3 Grade 3 AR Start->Grade3 Grade4 Grade 4 AR Start->Grade4 ContDose Continue ORSERDU at current dose Grade1->ContDose ConsiderInt Consider interruption until recovery to Grade ≤1 Grade2->ConsiderInt IntSame Interrupt until recovery to Grade ≤1 or baseline Grade3->IntSame IntReduce Interrupt until recovery to Grade ≤1 or baseline Grade4->IntReduce ResumeSame Resume at the same dose level ConsiderInt->ResumeSame ResumeLower Resume at the next lower dose level IntSame->ResumeLower IntReduce->ResumeLower Recur3 Interrupt until recovery ResumeLower->Recur3 If Grade 3 recurs Recur4 Recur4 ResumeLower->Recur4 If Grade 4 recurs PermanentlyDC Permanently discontinue FurtherReduce FurtherReduce Recur3->FurtherReduce Resume reduced by another dose level Recur4->PermanentlyDC

The specific dose levels for reduction are [1]:

  • Starting Dose: 345 mg once daily (one 345 mg tablet).
  • First Reduction: 258 mg once daily (three 86 mg tablets).
  • Second Reduction: 172 mg once daily (two 86 mg tablets).
  • If further reduction below 172 mg is required, treatment should be permanently discontinued [1].

Efficacy Data from Clinical Trials

The phase III EMERALD trial established the efficacy of this compound, particularly in patients with ESR1 mutations. The table below summarizes key efficacy outcomes [3] [4].

Population Intervention Comparator (SoC) Progression-Free Survival (PFS) Hazard Ratio (HR)
All Patients (N=477) This compound Fulvestrant or Aromatase Inhibitor Significantly prolonged 0.70 (95% CI, 0.55 to 0.88; P=.002) [3]
Patients with ESR1 mutation (n=228) This compound Fulvestrant or Aromatase Inhibitor Significantly prolonged 0.55 (95% CI, 0.39 to 0.77; P=.0005) [3]

| Real-World Data (ESR1m) (N=742) | this compound | - | Median rwTTD*: 4.60 months Median rwTTNT: 6.43 months | - [4] |

*Real-World Time to Treatment Discontinuation (rwTTD); Real-World Time to Next Treatment (rwTTNT). Real-world outcomes were comparable to or exceeded the PFS from the EMERALD trial, which showed a median PFS of 3.8 months for this compound vs. 1.9 months for SoC [4].

Mechanism of Action & Experimental Insights

Understanding the molecular mechanism of this compound is key for research applications. The following diagram illustrates its action as an oral Selective Estrogen Receptor Degrader (SERD).

Estrogen Estrogen (E2) ER Estrogen Receptor (ER) Estrogen->ER Binds Dimer ER Dimerization & Nuclear Translocation ER->Dimer Degradation Degradation ER->Degradation 2. ER Degradation Transcription Gene Transcription (Cell Proliferation & Survival) Dimer->Transcription SERD This compound (Oral SERD) SERD->ER 1. Competitively Binds SERD->Transcription 3. Blocks

Key experimental insights confirm its mechanism and utility:

  • Overcoming ESR1 Mutations: Preclinical studies show this compound is effective in tumor models harboring ESR1 mutations (like Y537S), which are a common mechanism of resistance to aromatase inhibitors [5].
  • Pure Antagonist Profile: In vitro assays (e.g., using Ishikawa endometrial cells) confirmed that this compound, unlike tamoxifen, has no agonist activity and is a pure anti-estrogen [5].
  • Combination Potential: Research suggests this compound enhances the antiproliferative effect of CDK4/6 inhibitors and can inhibit the growth of palbociclib-resistant cells, supporting its investigation in combination therapies [5] [6].

Safety & Monitoring Protocols

A rigorous safety monitoring protocol is essential for the management of patients on this compound.

Category Recommendation
Common Adverse Reactions (≥10%) Musculoskeletal pain (41%), nausea (35%), increased cholesterol (30%), increased AST (29%), increased triglycerides (27%), fatigue (26%), vomiting (19%) [1].
Required Monitoring Lipid Profile: Check before starting and periodically during treatment due to risk of dyslipidemia [1]. Liver Function Tests (LFTs): Monitor AST and ALT [1].
Post-Marketing Safety (FAERS Data) Commonly reported AEs not on the original label include disease progression, drug ineffectiveness, arthralgia, and increased tumor marker levels [7].
Drug Interactions Avoid concomitant use with strong or moderate CYP3A4 inducers and inhibitors, as they can significantly alter this compound plasma concentrations [1] [2].

Research Implications & Conclusion

For researchers and drug developers, the data on this compound highlights several key points:

  • Biomarker-Driven Efficacy: The pronounced benefit in ESR1-mutant tumors underscores the necessity of robust molecular profiling for patient selection in clinical trials [3] [6].
  • Real-World Validation: Real-world time-to-next-treatment data that matches or exceeds clinical trial PFS reinforces the drug's effectiveness in more heterogeneous populations [4].
  • Future Directions: Research is actively exploring this compound in combination with other targeted agents (e.g., CDK4/6, PI3K, and mTOR inhibitors) to overcome or delay resistance, particularly in tumors with co-occurring genetic alterations like PIK3CA mutations [5] [4] [6].

References

Elacestrant standard endocrine therapy progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data and Clinical Comparison

The approval and efficacy profile of elacestrant are primarily based on the phase III EMERALD trial [1] [2]. The table below summarizes the key efficacy outcomes from this study.

Population / Metric This compound Standard of Care (SOC) ET Hazard Ratio (HR) P-value
ESR1-mutant subgroup (Primary Endpoint) [1] [2]
Median Progression-Free Survival (PFS) 3.8 months [2] 1.9 months [2] 0.55 (95% CI: 0.39, 0.77) 0.0005
All Patients (ITT Population) [1] [2]
Median Progression-Free Survival (PFS) Not specified in detail Not specified in detail 0.70 (95% CI: 0.55, 0.88) 0.002
Patients with Prior ET+CDK4/6i ≥12 months (ESR1-mutant) [3]
Median Progression-Free Survival (PFS) 8.6 months 1.9 months 0.41 (95% CI: 0.26, 0.63) Not adjusted for multiple testing

Key Context:

  • Standard of Care (SOC): In the EMERALD trial, the comparator was the investigator's choice of endocrine monotherapy, which included fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane) [1] [2].
  • Patient Population: The trial enrolled postmenopausal women and adult men with ER+/HER2- advanced or metastatic breast cancer who had disease progression after 1 or 2 prior lines of endocrine therapy, including mandatory pretreatment with a CDK4/6 inhibitor [1] [2].
  • FDA Approval: The U.S. FDA approved this compound specifically for patients with ESR1-mutated tumors, as the PFS benefit was most pronounced in this subgroup. The benefit-risk assessment was not considered favorable for patients without the mutation [2].

Subgroup analyses from EMERALD further highlight that the efficacy of this compound is enhanced in patients who had a longer duration of prior treatment with a CDK4/6 inhibitor and endocrine therapy (ET+CDK4/6i), suggesting these tumors remain endocrine-sensitive [3]. The PFS benefit for this compound was consistent across various clinical scenarios in this subgroup, including presence of bone or visceral metastases, and coexisting mutations in PIK3CA or TP53 [3].

Experimental Protocols and Trial Design

For researchers, the methodology of the pivotal EMERALD trial is critical for understanding the data.

EMERALD Trial Design (NCT03778931) [1] [2]:

  • Study Type: International, multicenter, randomized, open-label, active-controlled, phase III clinical trial.
  • Randomization & Stratification: Patients were randomized 1:1 to this compound (345 mg orally once daily) or SOC ET. Randomization was stratified by:
    • ESR1 mutation status (detected vs. not detected).
    • Prior fulvestrant treatment (yes vs. no).
    • Presence of visceral metastases (yes vs. no).
  • Key Eligibility Criteria:
    • ER+/HER2- advanced or metastatic breast cancer.
    • 1-2 prior lines of endocrine therapy (required to include a CDK4/6 inhibitor).
    • ≤1 prior line of chemotherapy for advanced disease.
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by Blinded Independent Central Review (BICR) according to RECIST v1.1.
  • Key Secondary Endpoint: Overall Survival (OS).
  • ESR1 Mutation Testing: ESR1 mutational status (any missense mutation in codons 310-547) was determined centrally in cell-free DNA using the Guardant360 CDx assay [1] [2].

Mechanism of Action and Signaling Pathways

This compound is a novel, oral selective estrogen receptor degrader (SERD). It exerts its therapeutic effect by binding to the estrogen receptor (ERα) and degrading it via the proteasomal pathway, thereby inhibiting estrogen-dependent gene transcription and tumor growth [2]. This mechanism is particularly effective against tumors harboring ESR1 mutations, which are acquired mutations that lead to ligand-independent, constitutive activation of the ER pathway and are a common cause of resistance to aromatase inhibitors [4] [2].

The following diagram illustrates the signaling pathway and mechanism of this compound.

G Estrogen Estrogen WT_ER Wild-Type ERα Estrogen->WT_ER Activates GeneTrans Gene Transcription & Tumor Proliferation WT_ER->GeneTrans Drives Mutant_ER ESR1-Mutant ERα (Constitutively Active) Mutant_ER->GeneTrans Directly Drives AI Aromatase Inhibitor (AI) AI->Estrogen Reduces This compound This compound (Oral SERD) This compound->WT_ER Binds & Degrades This compound->Mutant_ER Binds & Degrades Degradation ERα Degradation (via Proteasome) This compound->Degradation Induces Degradation->GeneTrans Inhibits

Future Research Directions

The clinical development of this compound is ongoing, with research focusing on overcoming resistance and moving into earlier treatment lines [5] [6].

  • Combination Therapies: Early-phase trials like ELEVATE are investigating this compound in combination with other targeted agents, such as ribociclib (CDK4/6 inhibitor) or everolimus (mTOR inhibitor), to overcome complex resistance mechanisms [5].
  • Earlier Lines of Treatment: The SERENA-6 phase III trial is evaluating a strategy of switching to camizestrant (another oral SERD) plus a CDK4/6 inhibitor upon early detection of ESR1 mutations in circulating tumor DNA, rather than waiting for radiographic progression [5].
  • Adjuvant Setting: The phase 3 ELEGANT trial is ongoing, assessing adjuvant this compound in high-risk, early-stage breast cancer to prevent recurrence [6].

References

Elacestrant overall survival data HR-positive breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Elacestrant Efficacy Data from the EMERALD Trial

Trial / Analysis Patient Population Key Efficacy Endpoints Result
EMERALD Phase 3 [1] ER+/HER2- aBC/mBC with prior endocrine + CDK4/6i therapy Median PFS (All Patients) Not specified in sources
Median PFS (ESR1-mutant) Statistically significant improvement vs. SOC [1]
Pooled Objective Response Rate (ORR) 7% (95% CI: 2–18%) [1]
Systematic Post-Hoc Analysis [1] Pooled data from 3 clinical trials (n=835) Pooled Progression-Free Survival Not statistically significant (P=0.47) [1]
Overall Survival (OS) Data were immature at time of analysis [1]

Key Trials and Experimental Protocols

For researchers, the design and methodology of these trials are critical for interpreting the data.

  • EMERALD (NCT03778931): This was a randomized, open-label, active-controlled Phase 3 trial [1]. It enrolled patients with ER+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy combined with a CDK4/6 inhibitor. Patients were randomized to receive either this compound (400 mg orally once daily) or the investigator's choice of standard endocrine therapy (fulvestrant, anastrozole, letrozole, or exemestane monotherapy). The primary endpoints were PFS in all patients and in the subpopulation with detectable ESR1 mutations, as assessed by a Blinded Independent Central Review (BICR) using RECIST v1.1 criteria [1].
  • Systematic Post-Hoc Analysis: This analysis followed PRISMA 2020 guidelines and pooled data from multiple trials, including EMERALD [1]. Statistical analysis was performed using R software. For time-to-event outcomes like PFS, the inverse variance method with a random-effects model (using the DerSimonian-Laird estimator) was applied to pool effect estimates. Heterogeneity was assessed using Cochran's Q test and the I² statistic [1].

Mechanism of Action and Comparison with Other Agents

This compound's mechanism and how it fits into the current treatment landscape are areas of active research.

  • Mechanism of Action (MOA): this compound is an oral selective estrogen receptor degrader (SERD) and ER antagonist [1]. It is noted to have both SERM- and SERD-like properties, which differentiates it from some other agents in development [2].
  • Comparison with Other Endocrine Therapies: The development of oral SERDs like this compound was driven by the limitations of fulvestrant, which has low oral bioavailability and requires intramuscular injection [1]. In the VERITAC-2 trial, another novel oral agent, vepdegestrant (a PROTAC ER degrader), showed a superior median PFS (5 months vs. 2.1 months) compared to fulvestrant in patients with ESR1 mutations [3] [4]. It is important to distinguish these agents: while this compound is a SERD, vepdegestrant is a PROTAC, a different class of drug that harnesses the ubiquitin-proteasome system to degrade the estrogen receptor [3].

The following diagram illustrates the mechanism of this compound and other key endocrine agents in the context of ER+ breast cancer cells.

G cluster_agents Endocrine Therapy Agents Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Dimerizes & Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation SERDs Oral SERDs (e.g., this compound) SERDs->ER Binds & Degrades Fulvestrant Fulvestrant (SERD) Fulvestrant->ER Binds & Degrades PROTACs PROTAC ER Degrader (e.g., Vepdegestrant) PROTACs->ER Tags for Proteasomal Degradation AIs Aromatase Inhibitors (AIs) AIs->Estrogen Reduces Synthesis CDK4_6i CDK4/6 Inhibitors CDK4_6i->Cell Proliferation Inhibits Cell Cycle PI3Ki PI3Kα Inhibitors (e.g., Inavolisib) PI3Ki->Gene Transcription Inhibits PI3K Signaling Pathway

Future Research Directions

The clinical development of this compound is expanding beyond monotherapy, exploring its potential as a backbone for combination regimens.

  • Combination Therapies: The ELEVATE study (NCT05563220) is a Phase 1b/2 open-label umbrella trial evaluating this compound in combination with CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib) and with inhibitors of the PI3K/AKT/mTOR pathway (alpelisib, capivasertib, everolimus) [5] [6]. Preliminary data from the ribociclib and everolimus cohorts have shown favorable PFS and a manageable safety profile, supporting further investigation [5].
  • Moving into Earlier Lines of Therapy: The ELCIN trial (NCT05596409) is a Phase 2 study exploring the efficacy of this compound in CDK4/6 inhibitor-naïve patients [5].
  • The most robust data for this compound currently demonstrates a PFS benefit in post-CDK4/6 inhibitor settings, especially for tumors with ESR1 mutations.
  • Overall survival data remain immature, and its definitive effect on OS is not yet established.
  • The future of this compound lies in its combinability with other targeted agents, as seen in the ELEVATE study, which may enhance its efficacy and expand its utility.

References

Elacestrant safety profile versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Differentiators

Elacestrant is an oral Selective Estrogen Receptor Degrader (SERD). Its mechanism differs from other agents in its class:

  • Pure SERDs vs. This compound: Imlunestrant, another oral SERD, is characterized as a "pure ER antagonist and degrader." In contrast, this compound possesses both SERM- and SERD-like properties [1].
  • Overcoming Resistance: Preclinical studies show this compound is effective in overcoming resistance to CDK4/6 inhibitors [2]. It is particularly effective against tumors with acquired ESR1 mutations, a common resistance mechanism to aromatase inhibitors [2] [3].

The following diagram illustrates the mechanism of action of this compound and its role in the treatment sequence.

cluster_pathway This compound Mechanism of Action cluster_sequence Treatment Context ER Estrogen Receptor (ER) Mutation ESR1 Mutation (Resistance to AIs) Mutation->ER Causes AI Aromatase Inhibitor (AI) AI->ER Ineffective Elac This compound (Oral SERD) Deg ER Degradation & Inactivation Elac->Deg Binds & Causes Growth Tumor Growth Inhibition Deg->Growth PriorTx Prior Line of Therapy: Endocrine Therapy + CDK4/6 Inhibitor ESR1_Detect Disease Progression with ESR1 Mutation Detected PriorTx->ESR1_Detect ElacTx This compound Monotherapy ESR1_Detect->ElacTx

Combination Therapy Safety (ELEVATE Trial)

The ELEVATE trial evaluates this compound as an endocrine therapy backbone combined with other targeted agents [4] [5]. The safety profile of these combinations is consistent with the known profiles of each individual drug.

Therapy Combination Recommended Phase 2 Dose Common TEAEs Grade ≥3 TEAEs
This compound + Ribociclib (CDK4/6 inhibitor) This compound 345 mg + Ribociclib 400 mg daily [5] Consistent with known profiles of each drug combined with SOC ET [5] Consistent with known profiles of each drug combined with SOC ET [5]
This compound + Everolimus (mTOR inhibitor) This compound 345 mg + Everolimus 7.5 mg daily [5] Consistent with known profiles of each drug combined with SOC ET [5] Consistent with known profiles of each drug combined with SOC ET [5]

Detailed Efficacy Data from EMERALD

Further analysis from the EMERALD trial confirms the consistent benefit of this compound across different patient subgroups, which is critical for researchers and clinicians [3] [6].

  • Benefit Across ESR1 Mutation Variants: The PFS benefit was maintained across common ESR1 mutation variants, including D538G and Y537S/N [3] [6].
  • Efficacy Regardless of Mutation Abundance (VAF): this compound improved PFS over SOC regardless of whether the ESR1 variant allele fraction (VAF) was high (≥1.2%) or low (<1.2%) [3] [6].
  • Activity with Co-existing PIK3CA Mutations: In tumors with coexisting ESR1 and PIK3CA mutations, this compound still provided a significantly longer median PFS (5.45 months) compared to SOC (1.94 months), suggesting it can be used before targeting the PI3K/AKT pathway [3] [6].

Key Experimental Protocols

For professionals, the methodologies of the key trials cited are as follows:

  • Phase 3 EMERALD Trial (NCT03778931): An international, multicenter, randomized, open-label study. Patients with ER+/HER2- mBC who had 1-2 prior lines of ET and mandatory prior CDK4/6 inhibitor use were randomized 1:1 to this compound or SOC (investigator's choice of fulvestrant or an aromatase inhibitor). The primary endpoint was PFS in all patients and in the subgroup with ESR1 mutations [3] [6].
  • Phase 1b/2 ELEVATE Study (NCT05563220): An open-label, umbrella trial. It comprises multiple treatment arms evaluating this compound in combination with CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib) and with inhibitors of the PI3K/AKT/mTOR pathway (alpelisib, capivasertib, everolimus). The study aims to determine the recommended Phase 2 dose and evaluate the safety and efficacy of these combinations [4] [5].
  • Post-Marketing Safety Analysis: A retrospective pharmacovigilance study analyzing data from the FDA Adverse Event Reporting System (FAERS). Reports from 2023 where this compound was the primary suspected drug were included. Disproportionality analysis was performed using Reporting Odds Ratio and Proportional Reporting Ratio to identify significant safety signals [2].

Conclusion for Research and Development

The data positions this compound as a viable and effective oral SERD, especially in patients with ESR1-mutated tumors progressing on prior ET and CDK4/6 inhibitors. Its manageable safety profile and efficacy as a monotherapy backbone support its investigation in earlier lines of therapy and in novel combinations.

Ongoing trials like ELEGANT are actively exploring the use of this compound in the high-risk early breast cancer setting, which could significantly expand its therapeutic application [7].

References

Elacestrant quality of life patient-reported outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Elacestrant PROs & HRQoL Data from the EMERALD Trial

Assessment Domain Tool Used Key Findings Clinical Interpretation
Global Health Status (GHS) / HRQoL EORTC QLQ-C30 Scores remained stable and similar to Standard of Care (SoC) across all time points [1]. This compound maintains overall quality of life without a clinically meaningful decline.
Nausea & Vomiting PRO-CTCAE Lower rates of very severe nausea (4.0% vs. 14.3%) and very severe vomiting (9.1% vs. 50.0%) by cycle 6 compared to SoC [1]. Despite nausea being a common side effect, its most severe forms are less frequent than with other treatments.
Functional Scales (Physical, Role, etc.) EORTC QLQ-C30 No clinically meaningful differences from SoC across all functional scales [1]. Daily functioning is preserved similarly to other endocrine therapies.
Other Symptoms (e.g., Pain) EORTC QLQ-C30 & QLQ-BR45 No clinically meaningful differences from SoC typically observed [1]. This compound does not introduce new, significant symptom burdens.
Utility Scores (Mobility, Self-Care) EQ-5D-5L Numerically favorable outcomes for mobility, self-care, and usual activities [1]. Suggests a potential positive trend in performing everyday activities.

Experimental & Methodological Details

For research and development professionals, the following details on experimental protocols and trial design are crucial.

Trial Design & PROs Collection Protocol

The data above comes from the phase 3 EMERALD trial (NCT03778931), which investigated this compound versus standard of care (SoC) in patients with ER+/HER2- advanced or metastatic breast cancer [2].

  • Patient Population: Patients had received 1-2 prior lines of endocrine therapy, including a CDK4/6 inhibitor [2].
  • PROs Collection Methodology: PROs were assessed using validated, standardized questionnaires at baseline and repeatedly during treatment cycles [1].
  • Compliance: The ratio of PROs tools completed versus expected was 80-90% up to cycle 4, dropping to around 70% at cycle 6 [1]. This attrition is noted in oncology trials but is important to consider in data interpretation.
Mechanism of Action & Comparison to Fulvestrant

This compound is an oral selective estrogen receptor degrader (SERD). Preclinical studies show it acts as a pure anti-estrogen, disrupting ER signaling and inducing degradation of the estrogen receptor (ERα) via the proteasomal pathway [3] [4].

The diagram below illustrates its mechanism in comparison with the injectable SERD, fulvestrant.

A key differentiator from fulvestrant is oral bioavailability, which eliminates the need for intramuscular injections and is generally preferred by patients [5] [4].


Clinical Context and Comparative Considerations

When evaluating this compound's profile, it's helpful to consider it within the broader treatment landscape.

  • Comparison with Other Agents: In the DESTINY-Breast04 trial, the antibody-drug conjugate trastuzumab deruxtecan (T-DXd) showed a longer median time to definitive deterioration in GHS/QoL compared to chemotherapy, though with a higher burden of nausea/vomiting [1]. This compound's profile is more aligned with classic endocrine therapies.
  • Management of Adverse Effects: Nausea is the most prominent side effect but is often manageable. Clinical experts advise that taking this compound with food can help minimize gastrointestinal issues [6]. Prophylactic anti-emetics are also an option considered by some oncologists [7].
  • Efficacy in Key Subgroups: Beyond QoL, this compound's efficacy in specific molecular subgroups is critical. The EMERALD trial showed consistent progression-free survival (PFS) benefit with this compound over SoC across various high-risk subgroups in patients with ESR1 mutations, including those with visceral metastases and co-occurring PIK3CA or TP53 mutations [2]. Real-world evidence further supports its effectiveness across different ESR1 variants [8].

Conclusion for Drug Development

  • Successful Trial Design: Focusing on the ESR1-mutated population was a key strategic decision that demonstrated clear efficacy [4].
  • QoL as a Differentiator: For a chronic disease like mBC, maintaining QoL with an oral, well-tolerated agent is a significant clinical advantage over more toxic chemotherapies or some targeted combinations [6].
  • Combination Potential: Ongoing studies like the ELEVATE trial (NCT05563220) are investigating this compound in combination with CDK4/6 inhibitors, everolimus, and alpelisib, which could further define its role in earlier treatment lines and expand its utility [7].

References

Elacestrant cross-trial comparison other oral SERDs

Author: Smolecule Technical Support Team. Date: February 2026

Oral SERD Efficacy Cross-Trial Comparison

Agent (Company) Trial Name Patient Population Key Efficacy Results (PFS) Reference

| Elacestrant (Menarini) | EMERALD | Post-CDK4/6i; 47.8% had ESR1 mutations [1] | All Comers: Median PFS 2.8 mo vs 1.9 mo SOC (HR 0.70, p=0.0018) ESR1-mutant: Median PFS 3.8 mo vs 1.9 mo SOC (HR 0.55, p=0.0005) [2] | [1] [2] | | Imlunestrant (Lilly) | EMBER-3 | Post-aromatase inhibitor ± CDK4/6i [3] | All Comers: Median PFS 5.6 mo vs 5.5 mo SOC (HR 0.87, p=0.12) ESR1-mutant: Median PFS 5.5 mo vs 3.8 mo SOC (HR 0.62, p<0.001) [2] | [3] [2] | | Giredestrant + Everolimus (Roche) | Evera | Post-CDK4/6i; ~55% had ESR1 mutations [2] | All Comers: Median PFS 8.8 mo vs 5.5 mo control (HR 0.56, p<0.0001) ESR1-mutant: Median PFS 10.0 mo vs 5.5 mo control (HR 0.38, p<0.0001) [2] | [2] |

Detailed Trial Designs and Patient Populations

The context of the supporting clinical trials is crucial for interpreting the data.

  • EMERALD Trial (this compound): This was a randomized, open-label, phase III trial. Patients had ER+/HER2- advanced breast cancer and had progressed on at least one prior line of endocrine therapy and a CDK4/6 inhibitor. The control arm was the investigator's choice of endocrine monotherapy (fulvestrant, anastrozole, letrozole, or exemestane). The co-primary endpoints were PFS in all patients and in patients with detectable ESR1 mutations, assessed by blinded independent central review [1].
  • EMBER-3 Trial (Imlunestrant): This open-label, randomized phase III trial enrolled a slightly earlier-line population. Patients had recurred or progressed on an aromatase inhibitor (with or without a CDK4/6 inhibitor). The study compared imlunestrant monotherapy, standard endocrine therapy, and a combination of imlunestrant with abemaciclib. The primary endpoint was investigator-assessed PFS [3] [4].
  • EVERA Trial (Giredestrant): This trial investigated a combination therapy. It compared giredestrant plus everolimus versus endocrine therapy plus everolimus in patients post-CDK4/6i. The addition of everolimus (an mTOR inhibitor) is a key differentiator and a likely contributor to the significantly longer PFS observed [2].

Mechanism of Action and Preclinical Evidence

This compound's profile is supported by robust preclinical data that informs its clinical use.

  • Mechanistic Profile: this compound is an oral non-steroidal molecule that functions as a pure estrogen receptor antagonist and degrader. It has shown activity in models of various ESR1 mutations (like Y537S, D538G) and in settings of acquired resistance to fulvestrant [5].
  • Key Preclinical Findings:
    • In vitro studies demonstrated that this compound effectively suppresses the proliferation of ER+ breast cancer cell lines, including those with acquired resistance to endocrine therapy, with IC50 values within clinically achievable concentrations [5].
    • In patient-derived xenograft (PDX) models, this compound inhibited tumor growth in both endocrine-sensitive and fulvestrant-resistant settings [5].
    • Research suggests combining this compound with CDK4/6 inhibitors enhances the antiproliferative effect, and it also shows activity in models of palbociclib resistance [5].

The diagram below illustrates the core mechanism of action of this compound and other oral SERDs at the molecular level.

G cluster_degradation SERD Action Leads To Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Coactivators Transcriptional Coactivators ER->Coactivators Recruits Proteasome ER Degradation by Proteasome ER->Proteasome SERD Binding Promotes GeneTranscription Gene Transcription & Cancer Proliferation Coactivators->GeneTranscription SERD Oral SERD (e.g., this compound) SERD->ER Binds & Blocks ER_Degraded Sustained ER Pathway Suppression Proteasome->ER_Degraded

Positioning in the Treatment Landscape and Future Directions

Based on the current evidence, the role of oral SERDs is evolving.

  • Current Approved Use: this compound is approved as a single agent for ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer in postmenopausal women and adult men after at least one line of endocrine therapy, including a CDK4/6 inhibitor [1]. Its benefit is most pronounced in this biomarker-selected population [2] [6].
  • Exploring Combinations: Like other oral SERDs, research is focused on moving into earlier lines of therapy and exploring combinations. The positive data for imlunestrant plus abemaciclib in EMBER-3 and giredestrant plus everolimus in Evera highlight this trend [2] [4].
  • Expansion into Early-Stage Disease: this compound is being evaluated in the adjuvant setting. The EORTC 2129-BCG TREAT ctDNA phase III trial will investigate if it can prevent metastasis in early-stage ER+/HER2- breast cancer patients with molecular residual disease detected via circulating tumor DNA (ctDNA) [7].
  • Real-World Performance: A recent real-world study of this compound in ESR1-mutant MBC found a median time to next treatment of 6.4 months, supporting its effectiveness in a clinical practice setting outside of controlled trials [6].

Key Takeaways for Researchers

  • Biomarker is Critical: The efficacy of this compound monotherapy is strongest in tumors with ESR1 mutations, a key consideration for patient selection and trial design.
  • Cross-Trial Interpretations: Direct comparisons of PFS across trials should be made cautiously due to differences in trial populations, prior therapies, and control arms. The strong performance of giredestrant in Evera is likely influenced by the concurrent use of everolimus [2].
  • The Future is Combination and Earlier Use: The clinical trajectory for oral SERDs points toward their use in rational combinations with other targeted agents and a transition into treating early-stage disease to prevent recurrence [8] [7].

References

×

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

458.293328459 g/mol

Monoisotopic Mass

458.293328459 g/mol

Heavy Atom Count

34

UNII

FM6A2627A8

Drug Indication

Elacestrant is indicated for the treatment of postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy. Elacestrant is indicated for the same in the EU, with an additional requirement that patients trial a CDK 4/6 inhibitor as a prior line of therapy.
Orserdu monotherapy is indicated for the treatment of postmenopausal women, and men, with estrogen receptor (ER) positive, HER2-negative, locally advanced or metastatic breast cancer with an activating ESR1 mutation who have disease progression following at least one line of endocrine therapy including a CDK 4/6 inhibitor.

Pharmacology

Elacestrant is an orally available, selective estrogen receptor degrader (SERD) and selective estrogen receptor modulator (SERM), with potential antineoplastic and estrogen-like activities. Upon oral administration of higher doses of elacestrant, this agent acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This may inhibit the growth and survival of ER-expressing cancer cells. At lower doses of this agent, RAD1901 acts as a SERM and has estrogen-like effects in certain tissues, which can both reduce hot flashes and protect against bone loss. In addition, elacestrant is able to cross the blood-brain barrier (BBB).

Mechanism of Action

Elacestrant is an oral selective estrogen receptor degrader (SERD) that binds to estrogen receptor-alpha (ERα). Breast tumors that express ERα depend on estrogen-mediated growth signaling; therefore, endocrine therapies that target the estrogen receptor (ER) are commonly used in the treatment of this type of cancer. SERDs are a type of endocrine therapy that antagonizes the transcriptional activity of the ER and promotes its degradation. In ER-positive (ER+) HER2-negative (HER2-) breast cancer cells, elacestrant inhibits 17β-estradiol-mediated cell proliferation and induces ERα degradation through the proteasomal pathway. Elacestrant also slows ER nuclear translocation and promotes ER turnover, disrupting downstream signaling. Elacestrant has _in vitro_ and _in vivo_ anti-tumor activity in ER+ HER2- breast cancer models resistant to fulvestrant and cyclin-dependent kinase 4/6 inhibitors, as well as cancer models with estrogen receptor 1 gene (ESR1) mutations.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Other CAS

722533-56-4

Absorption Distribution and Excretion

With the recommended dosage of 345 mg once daily, elacestrant has a steady-state Cmax of 119 ng/mL and an AUC0-24h of 2440 ng⋅h/mL. The Cmax and AUC of elacestrant increase more than dose-proportional between 43 mg and 862 mg once daily (0.125 to 2.5 times the approved recommended dosage). By day 6, elacestrant reaches steady-state and has a 2-fold mean accumulation ratio based on AUC0-24h. The tmax of elacestrant goes from 1 to 4 hr, and its oral bioavailability is approximately 10%. Compared to a fasted state, the Cmax and AUC of elacestrant (345 mg) were 42% and 22% higher, respectively, when administered with a high-fat meal (800 to 1000 calories, 50% fat).
Elacestrant is mainly eliminated through feces and urine. Approximately 82% was recovered in feces (34% unchanged), and 7.5% was recovered in urine (< 1% unchanged) following a single radiolabeled oral dose of 345 mg.
Elacestrant has an apparent volume of distribution of 5800 L.
Elacestrant has an estimated clearance of 186 L/hr and a renal clearance of ≤ 0.14 L/hr.

Metabolism Metabolites

Elacestrant is metabolized in the liver, mainly by CYP3A4 and, to a lesser extent, by CYP2A6 and CYP2C9.

Wikipedia

Elacestrant
CP-944629

Biological Half Life

The elimination half-life of elacestrant is 30 to 50 hours.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 09-12-2023
[1]. Garner F, et al. RAD1901: a novel, orally bioavailable selective estrogen receptor degrader that demonstrates antitumor activity in breast cancer xenograft models. Anticancer Drugs. 2015 Oct;26(9):948-56.

Explore Compound Types